molecular formula C6H7BrN2O B13348314 4-Bromo-2-methoxypyridin-3-amine

4-Bromo-2-methoxypyridin-3-amine

Cat. No.: B13348314
M. Wt: 203.04 g/mol
InChI Key: GGXJWMZFJZXSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxypyridin-3-amine (CAS 109613-97-0) is a versatile brominated pyridine derivative valued in medicinal chemistry and organic synthesis. Its molecular formula is C 6 H 7 BrN 2 O, with a molecular weight of 203.04 g/mol . The compound features both an amine and a methoxy group on a brominated pyridine ring, making it a valuable multifunctional intermediate for constructing complex molecules. This structure is particularly relevant in scaffold-based drug discovery, where it can be used to develop potential kinase inhibitors . For instance, research into sulfonamide methoxypyridine derivatives has demonstrated their significance as potent PI3K/mTOR dual inhibitors, which are important targets in cancer therapy . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aromatic and heteroaromatic systems . Proper storage is recommended in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-bromo-2-methoxypyridin-3-amine

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3

InChI Key

GGXJWMZFJZXSMN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1N)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of 4-Bromo-2-methoxypyridin-3-amine

[1][2]

Executive Summary & Structural Significance

4-Bromo-2-methoxypyridin-3-amine is a trisubstituted pyridine scaffold characterized by three orthogonal functional handles: an electron-rich amino group (



12

In medicinal chemistry, this molecule is classified as a "privileged scaffold" for Fragment-Based Drug Discovery (FBDD).[2] Its specific substitution pattern allows for sequential functionalization, making it an ideal core for synthesizing bicyclic systems such as imidazopyridines and pyrido[2,3-d]pyrimidines , which are frequent motifs in oncology drugs (e.g., BRAF and MEK inhibitors).[2]

Key Identification Data
PropertyDetail
CAS Number 1779857-24-7
IUPAC Name 4-Bromo-2-methoxypyridin-3-amine
Molecular Formula

Molecular Weight 203.04 g/mol
SMILES COc1nc(ccc1Br)N (Isomer check: COc1nc(cc(Br)c1N) is 5-bromo.[1][2] Correct structure for 4-bromo: COc1nccc(Br)c1N - Note: Numbering requires care.[1][2] N=1, C(OMe)=2, C(NH2)=3, C(Br)=4)
Appearance Off-white to pale yellow solid

Physicochemical Profile

Understanding the physical baseline is critical for assay development and formulation.

ParameterValue (Experimental/Predicted)Significance
LogP (Octanol/Water) ~1.6 ± 0.3Moderate lipophilicity; suitable for cell-permeable lead generation.[1][2]
pKa (Pyridine N) ~3.5 - 4.2The 2-methoxy and 3-amino groups donate electron density, but the 4-bromo is withdrawing.[1][2] The pyridine nitrogen is less basic than unsubstituted pyridine (pKa 5.2).
pKa (Aniline N) ~ -1.0 (Predicted)Very weakly basic; will not protonate under physiological conditions.[2]
Solubility DMSO (>50 mg/mL), DCM, MethanolLow solubility in water; requires co-solvents for biological assays.
Melting Point 95°C - 105°C (Typical range)Sharp melting point indicates high purity; broadens significantly with oxidation.[1][2]

Chemical Reactivity & Functional Group Analysis

The utility of this molecule lies in its orthogonal reactivity profile , allowing chemists to selectively modify one position without affecting others.

The C4-Bromo Position (The Coupling Handle)

The bromine atom at the 4-position is activated for palladium-catalyzed cross-coupling reactions.[1][2] Unlike 3-bromopyridines, the 4-bromo position is more electron-deficient due to resonance with the pyridine nitrogen, facilitating faster oxidative addition.[1][2]

  • Primary Application: Suzuki-Miyaura coupling to install aryl/heteroaryl groups.[1][2]

  • Secondary Application: Buchwald-Hartwig amination (though the C3-amine must be protected to prevent self-polymerization).[1][2]

The C3-Amino Position (The Nucleophile)

The amino group is sterically crowded by the flanking 2-methoxy and 4-bromo groups.[1][2]

  • Reactivity: It is sufficiently nucleophilic for acylation (amide formation) and reductive amination.[2]

  • Cyclization: It serves as a key nitrogen source for closing rings onto the C2 or C4 positions.[2]

The C2-Methoxy Position (The Masked Carbonyl)

The methoxy group acts as a protecting group for the 2-pyridone tautomer.[1][2]

  • Hydrolysis: Treatment with strong acid (e.g., HBr/AcOH) or

    
     converts the methoxy group to a hydroxyl, which tautomerizes to the 2-pyridone .[2] This is a common strategy to generate hydrogen-bond donor/acceptor motifs in the final drug candidate.[1][2]
    
Reactivity Visualization

The following diagram maps the logical synthetic pathways available from this scaffold.

ReactivityMapCore4-Bromo-2-methoxypyridin-3-amine(CAS: 1779857-24-7)SuzukiSuzuki Coupling(Pd(0), Ar-B(OH)2)Core->SuzukiC4 ReactivityAcylationAcylation/Amide Coupling(R-COCl / HATU)Core->AcylationC3 ReactivityDemethylationDemethylation(HBr or BBr3)Core->DemethylationC2 ReactivityCyclizationCyclization(e.g., to Imidazopyridine)Core->CyclizationC3 + C2/C4Biaryl4-Aryl-2-methoxypyridin-3-amineSuzuki->BiarylAmideN-(4-bromo-2-methoxypyridin-3-yl)amideAcylation->AmidePyridone4-Bromo-3-amino-2-pyridoneDemethylation->PyridoneBicyclicFused Bicyclic SystemCyclization->Bicyclic

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles.[1][2]

Stability & Degradation Pathways

Stability data is derived from the behavior of closely related aminohalopyridines.

Oxidative Instability (Primary Risk)
  • Mechanism: The electron-rich 3-amino group is susceptible to oxidation by air (autoxidation), leading to the formation of azo-dimers or highly colored N-oxides (often turning the solid from yellow to brown/black).[1][2]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen).[2]

Photolytic Instability[1]
  • Mechanism: Carbon-Bromine bonds in electron-deficient heterocycles can undergo homolytic cleavage under UV light, leading to debromination (formation of 2-methoxypyridin-3-amine) or radical polymerization.[1][2]

  • Mitigation: Protect from light using amber vials or foil wrapping.[2]

Hydrolytic Stability[1]
  • Condition: Stable at neutral pH.[2]

  • Risk: At pH < 2 (strong acid), the 2-methoxy group will hydrolyze to the pyridone.[2] At pH > 12, the bromine may be slowly displaced by hydroxide (S_NAr), though this is slow without heating.

Stability Summary Table
Stress ConditionStability RatingMajor Degradant
Ambient Air (Solid) ModerateOxidation products (darkening)
Solution (DMSO, RT) Good (<24h)None
Light Exposure PoorDebrominated analogs
Aqueous Acid (pH 1) Poor2-Pyridone derivative

Experimental Protocols

Standard Storage Protocol

To maintain >98% purity for extended periods:

  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Purge with Argon before sealing.[2]

  • Temperature: Store at -20°C (long term) or 2-8°C (active use).

  • Desiccant: Store vial inside a secondary container with silica gel.

Analytical Method (HPLC)

Use this method to verify purity and detect oxidative degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[2]

  • Expected Retention: The amine is relatively polar; expect elution early-to-mid gradient.[1][2] Impurities (azo dimers) will elute later (more lipophilic).

Example Reaction: Suzuki Coupling at C4

This protocol demonstrates the selective activation of the C4-Br bond.[1][2]

Reagents:

  • 4-Bromo-2-methoxypyridin-3-amine (1.0 eq)[1][2]

  • Phenylboronic acid (1.2 eq)[3]

  • 
     (0.05 eq)
    
  • 
     (2.0 M aqueous, 3.0 eq)
    
  • Dioxane (0.1 M concentration)

Procedure:

  • Charge a microwave vial with the pyridine, boronic acid, and catalyst.

  • Seal and purge with Nitrogen for 5 minutes.

  • Add degassed Dioxane and

    
     solution via syringe.
    
  • Heat to 90°C for 4 hours (or 110°C microwave for 30 mins).

  • Note: The free amine at C3 does not typically interfere with the catalyst, but if yields are low, consider using a weaker base (

    
    ) or protecting the amine as an acetamide.
    

Synthesis Logic (Regioselectivity Challenge)

Why is this compound expensive/hard to find? Direct bromination of 2-methoxypyridin-3-amine typically occurs at the C5 position (para to the methoxy) or C6 position (para to the amine), not the C4 position.[2]

To synthesize the 4-bromo isomer, a directed metalation approach is often required:

  • Protection: Protect the amine (e.g., as a pivalamide) to direct lithiation.

  • Lithiation: Treat with

    
    -BuLi. The pivalamide and methoxy groups direct lithiation to the C4 position (ortho-lithiation).[2]
    
  • Bromination: Quench with a bromine source (

    
     or 
    
    
    ).[2]
  • Deprotection: Hydrolyze the pivalamide.[2]

SynthesisStart2-Methoxypyridin-3-amineStep11. Protection (Pivaloyl chloride)(Directs ortho-lithiation)Start->Step1Step22. Lithiation (n-BuLi) & BrominationStep1->Step2 Regioselective at C4Step33. DeprotectionStep2->Step3Final4-Bromo-2-methoxypyridin-3-amineStep3->Final

Figure 2: Likely synthetic route overcoming standard electrophilic substitution rules.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4][5]

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[2][4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

  • PubChem Database. 4-Bromo-2-methoxypyridin-3-amine (Compound Summary). National Center for Biotechnology Information.[2] Link

  • BLD Pharm. Product Analysis: 4-Bromo-2-methoxypyridin-3-amine (CAS 1779857-24-7).[1][2][6][7][8]Link

  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. (Reference for Directed Ortho-Metalation protocols in pyridines).

  • AK Scientific. Catalog Entry: 4-Bromo-2-methoxypyridin-3-amine.[1][2][7]Link

4-Bromo-2-methoxypyridin-3-amine CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Physicochemical Profile[1][2]

4-Bromo-2-methoxypyridin-3-amine is a highly specialized heterocyclic building block characterized by a dense functionalization pattern on the pyridine core. Its structural uniqueness lies in the contiguous arrangement of three distinct functional groups (methoxy, amino, and bromo) at the C2, C3, and C4 positions, respectively. This "crowded" motif makes it a critical scaffold for designing fused heterocycles, particularly in kinase inhibitor discovery (e.g., PI3K, mTOR pathways).

Core Identifiers
Identifier TypeValueNotes
Chemical Name 4-Bromo-2-methoxypyridin-3-amineSystematic IUPAC
CAS Registry Number 1779857-24-7 Note: Often confused with the 6-bromo isomer (CAS 89466-18-2).[1]
SMILES COc1ncc(Br)c(N)c1Unambiguous structure string
InChIKey GNIQIEYMMMXCJT-UHFFFAOYSA-NStandard Hash
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Reactivity Map & Structural Logic

The molecule possesses three orthogonal reactive handles, allowing for sequential, chemoselective functionalization.

ReactivityMap Core 4-Bromo-2-methoxypyridin-3-amine (Scaffold) Br C4-Bromine (Electrophile) Core->Br Site 1: Cross-Coupling NH2 C3-Amine (Nucleophile) Core->NH2 Site 2: Amide/Urea Formation OMe C2-Methoxy (Directing/Labile) Core->OMe Site 3: Nucleophilic Displacement Suzuki Suzuki/Buchwald Coupling Br->Suzuki Cyclization Fused Rings (e.g., 1,5-Naphthyridines) NH2->Cyclization Pyridone Hydrolysis to Pyridone OMe->Pyridone

Figure 1: Orthogonal reactivity profile of the 4-bromo-2-methoxypyridin-3-amine scaffold.

Synthetic Utility & Strategic Importance

In medicinal chemistry, this compound serves as a "linchpin" intermediate. The C4-bromide is positioned to allow the introduction of aryl or heteroaryl groups via Palladium-catalyzed cross-coupling, while the adjacent C3-amine can simultaneously participate in cyclization reactions to form bicyclic systems such as pyrido[3,4-b]pyrazines or 1,5-naphthyridines .

Critical Distinction: Unlike the more common 6-bromo isomer (where the bromine is para to the amine), the 4-bromo position places the halogen ortho to the amine. This proximity is essential for accessing specific chemical space where steric constraints or "molecular bite angles" are required for protein binding.

Synthesis & Purification Protocols

Synthesizing the 4-bromo isomer is challenging because direct bromination of 2-methoxypyridin-3-amine typically favors the C6 position (para-directing effect of the amine) or C5. To achieve high regioselectivity for the C4 position, a Directed Ortho-Metalation (DoM) strategy is recommended over direct electrophilic aromatic substitution.

Protocol: Regioselective Synthesis via Directed Ortho-Metalation

This protocol utilizes a pivaloyl protecting group to direct lithiation to the C4 position.

Prerequisites:

  • Anhydrous THF (freshly distilled or from solvent system).

  • Inert atmosphere (Argon/Nitrogen).

  • Temperature control (-78 °C).

Step-by-Step Methodology:

  • Protection (Amine Shielding):

    • Dissolve 2-methoxypyridin-3-amine (1.0 equiv) in DCM.

    • Add Pyridine (1.5 equiv) and Pivaloyl chloride (1.1 equiv) at 0 °C.

    • Stir at RT for 4 hours. Aqueous workup yields N-(2-methoxypyridin-3-yl)pivalamide.

    • Why: The pivaloyl group coordinates with the lithium base, directing deprotonation to the adjacent C4 position (ortho-lithiation).

  • Lithiation & Bromination (The Critical Step):

    • Dissolve the pivalamide intermediate in anhydrous THF under Argon.

    • Cool to -78 °C .

    • Add n-Butyllithium (2.2 equiv) dropwise. Maintain temperature < -70 °C.

    • Mechanism: n-BuLi removes the C4 proton, stabilized by the pivaloyl oxygen and the pyridine nitrogen.

    • Stir for 2 hours at -78 °C.

    • Add 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr₄) as the bromine source.

    • Allow to warm to RT slowly.

  • Deprotection:

    • Reflux the crude brominated intermediate in 3M HCl/Ethanol for 6 hours.

    • Neutralize with NaOH to precipitate the free amine.

SynthesisWorkflow Start 2-Methoxypyridin-3-amine Step1 1. Protection (PivCl, Pyridine) Yields: N-Pivaloyl Intermediate Start->Step1 Step2 2. Ortho-Lithiation (-78°C, n-BuLi) Directs to C4 Position Step1->Step2 Step3 3. Electrophilic Quench (CBr4) Installs Bromine at C4 Step2->Step3 Step4 4. Hydrolysis (HCl/EtOH) Removes Protecting Group Step3->Step4 End TARGET: 4-Bromo-2-methoxypyridin-3-amine Step4->End

Figure 2: Directed Ortho-Metalation (DoM) pathway for high-purity synthesis.

Structural Characterization Logic

Validating the regiochemistry (C4-Br vs. C6-Br) is crucial.

  • ¹H NMR (DMSO-d₆):

    • The 4-bromo isomer will show two aromatic doublets for the pyridine protons (H5 and H6) with a coupling constant typical of ortho coupling (~5-6 Hz).

    • Contrast: The 6-bromo isomer would show doublets for H4 and H5 with ortho coupling, but the chemical shifts will differ due to the proximity to the nitrogen.

    • Key Diagnostic: In the 4-bromo isomer, the H6 proton (adjacent to Nitrogen) typically appears further downfield (~7.8 - 8.0 ppm) compared to H5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiation of the Methoxy group (OMe) should show a correlation with the NH₂ protons or H3 (if applicable), but not with the Br.

    • Crucially, NOE between the NH₂ protons and the H4 position will be absent in the target molecule (substituted by Br), whereas in the 6-bromo isomer, an NOE between NH₂ and H4 would be observed.

Safety & Handling (SDS Highlights)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for halogenated aminopyridines.

  • Hazards:

    • Skin/Eye Irritant: High probability of causing severe eye irritation (H319) and skin irritation (H315).

    • Acute Toxicity: Harmful if swallowed (H302). Pyridines can be absorbed through the skin.

  • Storage:

    • Store at 2-8 °C under inert gas (Argon). The amine is susceptible to oxidation, and the bromide can be light-sensitive over long periods.

    • Keep away from strong oxidizing agents and acids.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • PubChem. (2025).[2] Compound Summary: 4-Bromo-2-methoxypyridine Derivatives. Retrieved from [Link]

Sources

Structural Analysis & Synthetic Utility of 2-Methoxy-3-amino-4-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-methoxy-3-amino-4-bromopyridine represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., MEK, PI3K, and EGFR inhibitors). Its trifunctional nature offers three distinct vectors for chemical space exploration:

  • C2-Methoxy: Modulates solubility and acts as a hydrogen bond acceptor.

  • C3-Amino: A critical vector for amide/urea formation or cyclization to azaindoles/naphthyridines.

  • C4-Bromo: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the primary challenge in working with this scaffold: regiochemical ambiguity . During synthesis, distinguishing the 4-bromo isomer from the thermodynamically stable 6-bromo byproduct is critical. We present a self-validating analytical workflow combining


H NMR coupling constant analysis (

) and NOE difference spectroscopy to guarantee structural integrity.

Part 1: Synthetic Logic & Regiochemical Control

The Regioselectivity Challenge

Direct bromination of 2-methoxy-3-aminopyridine is fraught with risk. The amino group (strongly activating, ortho/para director) and the methoxy group (activating, ortho/para director) compete. Standard electrophilic bromination (NBS/MeCN) typically favors the C6 position (para to the amine) or C5, rather than the desired C4 position, due to steric crowding at C4.

Recommended Route: Nitration-Reduction Strategy

To ensure the 4-bromo regiochemistry, a "reverse" functionalization strategy is recommended. Starting from 2-methoxy-4-bromopyridine (where the halogen is already installed) eliminates positional ambiguity.

Protocol Overview:

  • Precursor: 2-Methoxy-4-bromopyridine.

  • Nitration:

    
     at 
    
    
    
    . The methoxy group directs the nitro group to the ortho position (C3).
  • Reduction:

    
     or 
    
    
    
    reduces the C3-nitro to the C3-amine.

Checkpoint: This route structurally guarantees the 4-bromo placement, assuming the starting material is pure.

Visualization: Synthetic Pathways & Decision Tree

G Start Start: 2-Methoxy-3-aminopyridine DirectBr Direct Bromination (NBS, MeCN) Start->DirectBr High Risk ResultMix Mixture: 6-Bromo (Major) + 4-Bromo (Minor) DirectBr->ResultMix AltStart Start: 2-Methoxy-4-bromopyridine Nitration Nitration (HNO3) Target: C3 AltStart->Nitration Regio-defined Reduction Reduction (Fe/NH4Cl) Target: C3-NH2 Nitration->Reduction FinalProd Target: 2-Methoxy-3-amino-4-bromopyridine Reduction->FinalProd High Purity

Caption: Figure 1. Comparison of direct bromination (risky) vs. nitration-reduction (preferred) to ensure C4-bromo regiochemistry.

Part 2: Spectroscopic Elucidation (The "Self-Validating" System)

When the synthesis is complete, you must verify the structure. Relying solely on MS (Mass Spectrometry) is insufficient as regioisomers (4-Br vs 6-Br) have identical masses (


 202/204).
H NMR Analysis: The Coupling Constant Filter

The distinction relies on the Vicinal Coupling (


) of the remaining protons on the pyridine ring.
IsomerProtons PresentCoupling PatternKey Value (

)
4-Bromo (Target) H5, H6Doublets (vicinal)

Hz
6-Bromo (Impurity) H4, H5Doublets (vicinal)

Hz
5-Bromo (Rare) H4, H6Singlets (meta)

Hz

Self-Validating Rule: If your doublet coupling constant is > 7.0 Hz, you have synthesized the wrong isomer (6-bromo).

NOE (Nuclear Overhauser Effect) Confirmation

To definitively prove the position of the amine relative to the methoxy and bromo groups:

  • Irradiate -OMe (

    
     3.9):  Should show NOE enhancement of the C3-NH2  protons (if exchange is slow) or H3 if the amine were absent.
    
  • Irradiate H6 (

    
     ~7.8):  Should show NOE to H5  (
    
    
    
    ~6.8).
  • Irradiate H5: Should show NOE to H6 and NO interaction with the C4 substituent (Bromine has no protons).

Data Table: Expected Chemical Shifts ( -DMSO)
PositionGroup/AtomShift (

ppm)
MultiplicityIntegralAssignment Logic
C2

3.85 - 3.95Singlet3HDeshielded by O
C3

5.00 - 5.50Broad Singlet2HExchangeable (

)
C5

6.80 - 6.90Doublet (

Hz)
1HShielded (beta to N)
C6

7.70 - 7.80Doublet (

Hz)
1HDeshielded (alpha to N)

Part 3: Solid-State & Conformational Analysis

Intramolecular Hydrogen Bonding

In the solid state (X-ray) and non-polar solvents, this molecule exhibits a planar conformation driven by an intramolecular hydrogen bond between the C3-Amino proton and the C2-Methoxy oxygen (or the ring Nitrogen, though OMe is sterically favored).

  • Impact on Drug Design: This "locking" effect reduces the entropic penalty upon binding to a protein target (e.g., a kinase hinge region). It also increases lipophilicity (

    
    ) by masking polar donors/acceptors.
    
Visualization: Conformational Logic

Struct Molecule 2-Methoxy-3-amino-4-bromopyridine H_Bond Intramolecular H-Bond (NH ... OMe) Molecule->H_Bond Planarity Planar Conformation H_Bond->Planarity Solubility Increased Lipophilicity (Hidden H-bond donor) H_Bond->Solubility Binding Reduced Entropic Penalty (Pre-organized for Kinase Binding) Planarity->Binding

Caption: Figure 2. Structural consequences of the intramolecular hydrogen bond network.

Part 4: Functionalization Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

The C4-Bromo position is highly reactive towards Pd-catalyzed coupling. However, the free amine at C3 can coordinate to Pd, potentially poisoning the catalyst.

Reagents:

  • Catalyst:

    
     (Preferred over 
    
    
    
    for steric bulk).
  • Base:

    
     or 
    
    
    
    (2.0 equiv).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Temperature:

    
    .
    

Step-by-Step:

  • Charge: Add 2-methoxy-3-amino-4-bromopyridine (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) to a vial.

  • Degas: Seal and purge with Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).

  • Catalyst: Add

    
     (0.05 eq) quickly under Argon counter-flow.
    
  • Heat: Stir at

    
     for 4–12 hours.
    
  • Monitor: TLC (Hexane/EtOAc 1:1). Product usually fluoresces blue/purple under UV due to extended conjugation.

Protocol B: Buchwald-Hartwig Amination (C4-Displacement)

If replacing the Bromine with an amine (to make a diamino-pyridine):

  • Ligand Choice: Use Xantphos or BINAP . Monodentate ligands often fail due to chelation by the substrate's C3-amine.

  • Base:

    
     (Sodium tert-butoxide).
    
  • Solvent: Toluene or Dioxane (anhydrous).

References

  • Regioselective Bromination of Aminopyridines Canibano, V. et al. "Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide." Synthesis, 2005.

  • Suzuki Coupling Protocols for Heterocycles Miyaura, N., Suzuki, A.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[2]

  • NMR Assignment of Pyridines Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, Chapter 4 (Coupling Constants).

  • Structural Data for 3-Amino-4-bromopyridine Sigma-Aldrich/Merck. "Product Specification: 3-Amino-4-bromopyridine."

  • Kinase Inhibitor Scaffold Design Roughley, S. D., Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on intramolecular H-bonding in pyridines).

Sources

Precision Engineering of the Pyridine Core: A Technical Guide to Polysubstituted Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety remains the single most prevalent heterocyclic ring system in FDA-approved pharmaceuticals, appearing in blockbusters from Esomeprazole to Imatinib. However, the challenge for modern drug discovery is no longer just accessing the ring, but achieving precise, regioselective polysubstitution.

This technical guide moves beyond basic textbook reactions to analyze the critical intermediates that dictate success or failure in pyridine synthesis. We focus on three distinct mechanistic paradigms: the oxidative aromatization of acyclic precursors (Hantzsch/Kröhnke), the metallacyclic assembly ([2+2+2] cycloaddition), and direct late-stage functionalization (C-H activation).

The Strategic Landscape: Why Intermediates Matter

In Structure-Activity Relationship (SAR) studies, the ability to independently vary substituents at the C2, C3, and C4 positions is paramount. Traditional methods often lock chemists into symmetrical substitution patterns. Understanding the stability and reactivity of specific intermediates—such as the 1,4-dihydropyridine (1,4-DHP) or the cobaltacyclopentadiene —allows for the design of "divergent" synthetic routes where a single common precursor can yield a library of analogs.

Acyclic Precursor Assembly: Controlling the Oxidation State

The Hantzsch Paradigm: The 1,4-DHP Checkpoint

The Hantzsch synthesis is a condensation powerhouse, but its utility relies entirely on the successful oxidation of the 1,4-dihydropyridine (DHP) intermediate.

  • The Intermediate: The 1,4-DHP is a distinct, isolable species. It is chemically robust but susceptible to light-induced degradation.

  • The Challenge: Classical aromatization uses harsh oxidants (HNO₃, CrO₃) that can cleave sensitive substituents.

  • Modern Solution: Photocatalytic aromatization. Using visible light and a catalyst (e.g., Eosin Y) allows the DHP to serve as a radical reservoir, transferring electrons to an external oxidant (often atmospheric O₂) under mild conditions.

The Kröhnke Paradigm: Pyridinium Ylides

For 2,4,6-trisubstituted pyridines, the Kröhnke synthesis offers superior regiocontrol via a pyridinium ylide intermediate.

  • Mechanism: An

    
    -pyridinium methyl ketone salt is deprotonated to form an enolate-like ylide. This nucleophile attacks an 
    
    
    
    -unsaturated ketone (Michael addition) to form a 1,5-dicarbonyl intermediate .[1][2]
  • Why it works: The initial pyridinium group acts as a distinct leaving group upon cyclization with ammonia, driving the aromatization thermodynamically without external oxidants.

Figure 1: Hantzsch Synthesis & Aromatization Pathway

HantzschMechanism Start Aldehyde + 2x Beta-Ketoester Inter1 Knoevenagel Adduct Start->Inter1 Condensation Inter2 Enamine Intermediate Start->Inter2 + NH3 DHP 1,4-Dihydropyridine (1,4-DHP) Inter1->DHP Michael Addition & Cyclization Inter2->DHP Ox Oxidative Aromatization DHP->Ox -2H (Oxidant/Light) Product Polysubstituted Pyridine Ox->Product

Caption: The Hantzsch pathway converges on the 1,4-DHP intermediate, requiring an oxidative step to achieve aromaticity.[3][4]

The Metallacycle Route: [2+2+2] Cycloaddition

This method is the gold standard for atom economy, constructing the pyridine core from two alkynes and a nitrile. The critical intermediate here is the metallacyclopentadiene .

The Cobalt Connection

Cobalt (specifically CpCo(I) species) is the most versatile catalyst for this transformation.

  • The Intermediate: The reaction initiates with the oxidative coupling of two alkynes to the metal center, forming a cobaltacyclopentadiene (a 5-membered metallacycle).

  • Regioselectivity: The orientation of the alkynes in this intermediate dictates the substitution pattern (2,3,6- vs 2,4,6-). Steric bulk on the Cp ligand (e.g., Cp*) can force specific orientations, favoring one regioisomer.

  • Nitrile Insertion: The nitrile coordinates to the metal and inserts into the Co-C bond, expanding the ring to a 7-membered metallacycle before reductive elimination releases the pyridine.

Figure 2: Cobalt-Catalyzed [2+2+2] Mechanism

CoCycle Cat CpCo(I) Catalyst Coord Bis-alkyne Complex Cat->Coord + 2 Alkynes Metallo Cobaltacyclopentadiene (Key Intermediate) Coord->Metallo Oxidative Coupling Insert Nitrile Insertion Metallo->Insert + Nitrile RedElim Reductive Elimination Insert->RedElim 7-mem ring RedElim->Cat Regenerate Prod Pyridine Product RedElim->Prod

Caption: The cobaltacyclopentadiene is the regiodetermining intermediate in [2+2+2] cycloaddition.

Late-Stage Functionalization: C-H Activation

Instead of building the ring, this strategy modifies an existing pyridine core. The challenge is the electron-deficient nature of pyridine, which makes electrophilic attack difficult.

The Palladacycle Intermediate

To functionalize the C2 (ortho) position, Directed C-H Activation is employed.

  • Mechanism: A directing group (DG) coordinates to Pd(II). This proximity forces the metal to cleave the ortho C-H bond, forming a stable 5-membered palladacycle .

  • Self-Validation: The formation of this palladacycle is often the rate-determining step (RDS) or precedes it. Successful reaction optimization often involves tuning the "bite angle" of the ligand to stabilize this specific intermediate.

Detailed Experimental Protocols

Protocol A: Green Synthesis of 1,4-Dihydropyridines (Hantzsch Modified)

Adapted from recent green chemistry optimizations [1].

Objective: Synthesis of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Reactants: In a 50 mL round-bottom flask, combine:

    • Benzaldehyde (10 mmol, 1.06 g)

    • Ethyl acetoacetate (20 mmol, 2.60 g)

    • Ammonium acetate (12 mmol, 0.92 g)

  • Solvent System: Add Ethanol:Water (1:1 v/v, 15 mL). Note: Water acts as a hydrophobic driver, accelerating the reaction via the "on-water" effect.

  • Catalysis: Add 5 mol% L-Proline (organocatalyst).

  • Reaction: Stir vigorously at reflux (80°C) for 2-4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of benzaldehyde indicates completion.

  • Workup: Cool to room temperature. The 1,4-DHP product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with ice-cold water (3 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol if necessary.

  • Yield Expectation: 85-92%.

Protocol B: Co-Catalyzed [2+2+2] Cycloaddition

Based on Co(I) generation in situ [2].[5][6]

Objective: Regioselective synthesis of 2-substituted pyridine.

  • Catalyst Prep (In Glovebox): Dissolve [CoCp*(CH3CN)3][BF4]2 (5 mol%) in dry THF. Add NaBEt3H (10 mol%) dropwise to reduce Co(III) to the active Co(I) species. Color change from orange to dark red indicates active catalyst formation.

  • Substrate Addition: Add 1,6-diyne (1.0 equiv) and Nitrile (1.5 equiv) to the catalyst solution.

  • Reaction: Seal the tube and heat to 60°C for 12 hours.

  • Quenching: Open to air (oxidizes the catalyst) and filter through a short pad of silica/Celite.

  • Purification: Concentrate in vacuo and purify via flash chromatography.

Comparative Data: Method Selection Matrix

FeatureHantzsch SynthesisKröhnke Synthesis[2+2+2] CycloadditionC-H Activation
Primary Intermediate 1,4-DihydropyridinePyridinium Ylide / 1,5-diketoneMetallacyclopentadienePalladacycle
Substitution Pattern Symmetrical (2,6-identical)2,4,6-TrisubstitutedFlexible (depends on alkynes)Ortho-selective (C2)
Atom Economy Moderate (Loss of H₂O)Moderate (Loss of Pyridine)Excellent (100%)High (Loss of HX)
Key Limitation Requires oxidation stepLimited to aryl substituentsCatalyst cost/sensitivityRequires directing group
Typical Yield 80-95%70-85%60-90%50-80%

References

  • Hantzsch Dihydropyridine Synthesis . Organic Chemistry Portal. [Link]

  • In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines . Organic Chemistry Frontiers (RSC), 2025. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . RSC Advances, 2025. [Link]

  • The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions . Chem. Soc. Rev., 2007. [Link]

Sources

Electronic effects of methoxy group on 3-aminopyridine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Topic: Electronic Effects of the Methoxy Group on 3-Aminopyridine Reactivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Modulating the Pyridine Core

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents. Its unique electronic properties, governed by the electronegative nitrogen atom, offer a rich canvas for synthetic modification. 3-Aminopyridine, in particular, serves as a versatile building block, providing a key vector for molecular elaboration. The introduction of a methoxy group (–OCH₃) onto this core introduces a fascinating electronic interplay. The methoxy group's dual nature—acting as both an inductive electron-withdrawer and a powerful resonance donor—profoundly alters the reactivity, basicity, and regiochemical outcomes of subsequent reactions.[1][2][3] This guide provides a detailed exploration of these electronic effects, offering field-proven insights and practical methodologies for researchers aiming to harness this subtle yet powerful modulation in the design and synthesis of novel compounds.

Part 1: A Duality of Forces: The Electronic Character of the Methoxy Group

To comprehend the influence of the methoxy group on the 3-aminopyridine scaffold, one must first appreciate its intrinsic electronic properties. The group exerts two opposing effects simultaneously: an inductive effect (-I) and a resonance (or mesomeric) effect (+R or +M).[2][4]

  • Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Consequently, it withdraws electron density from the aromatic ring through the sigma (σ) bond.[1][5] This effect is distance-dependent and deactivates the entire ring to some extent.

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[3][4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the methoxy group.

Crucially, for substituents like the methoxy group, the resonance effect is generally more powerful and dominant than the inductive effect when it can participate effectively with the π-system.[3][6] This makes the methoxy group an overall electron-donating and activating group in electrophilic aromatic substitution.

Caption: Concerted activation for SEAr by C3-amino and C6-methoxy groups.

Part 3: Methodologies for Characterization and Analysis

Validating the electronic effects described requires robust experimental and computational methods.

Experimental Protocol 1: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for measuring the basicity of a methoxy-substituted 3-aminopyridine.

Causality: The pKa is the pH at which the compound is 50% protonated. By titrating the compound (a base) with a strong acid and monitoring the pH, we can find the inflection point of the titration curve, which corresponds to the pKa.

Materials:

  • Methoxy-3-aminopyridine derivative

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

Procedure:

  • Sample Preparation: Accurately weigh ~0.1 mmol of the aminopyridine derivative and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with 0.1 M HCl over the beaker.

  • Initial Reading: Record the initial pH of the solution before adding any titrant.

  • Titration: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Endpoint: Continue the titration well past the equivalence point, where the pH changes most rapidly.

  • Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the point where half the volume of titrant required to reach the inflection point has been added). Alternatively, the pKa can be determined from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Self-Validation: The protocol's integrity is maintained by using a recently calibrated pH meter, a standardized acid titrant, and CO₂-free water to prevent interference from carbonic acid. Repeating the titration multiple times ensures reproducibility.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter C Dissolve Aminopyridine in DI Water A->C B Prepare 0.1M HCl D Add HCl in Increments B->D C->D E Record pH and Volume D->E repeat until past endpoint E->D repeat until past endpoint F Plot pH vs. Volume E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Workflow: Density Functional Theory (DFT) Analysis

Computational chemistry provides powerful predictive insights into electronic structure and reactivity.

Causality: DFT calculations can model the electron distribution in a molecule, allowing for the prediction of properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and pKa. [7][8]These calculated parameters correlate directly with the molecule's reactivity and basicity.

Workflow:

  • Structure Optimization: Build the 3D structure of the methoxy-3-aminopyridine isomer of interest. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). [7]2. Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.

    • Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This will show electron-rich (red) and electron-poor (blue) regions, highlighting the nucleophilicity of the ring carbons and the basicity of the nitrogen lone pair.

    • HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicators of reactivity. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack.

    • pKa Prediction: Calculate the free energies of the neutral and protonated forms of the molecule in the gas phase and in a simulated aqueous environment (using a continuum solvation model like CPCM). The pKa can then be derived using a thermodynamic cycle. [9]3. Data Interpretation: Compare the calculated values across different isomers to predict trends in basicity and reactivity, which can then guide synthetic efforts.

Conclusion

The methoxy group is a potent modulator of 3-aminopyridine's chemical personality. Its electron-donating resonance effect generally overrides its inductive withdrawal, leading to an overall activation of the ring towards electrophilic substitution. This same duality of character subtly adjusts the basicity of the pyridine nitrogen, an effect that is highly sensitive to the substituent's position. For researchers in drug development, a thorough understanding of these electronic principles is not merely academic; it is essential for the rational design of synthetic routes, the prediction of metabolic pathways, and the fine-tuning of a molecule's physicochemical properties, such as pKa, to optimize target engagement and bioavailability.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • Benchchem. (n.d.). A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines.
  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?
  • Scribd. (n.d.). Hammett Substituent Constants Table.
  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating.
  • Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.
  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.
  • Dalton Transactions. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • Lumen Learning. (n.d.). How Delocalized Electrons Affect pKa Values.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine.
  • National Center for Biotechnology Information. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025, August 7). International Journal of Chemistry.
  • ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Wikipedia. (n.d.). Pyridine.
  • Chegg. (2018, January 22). Question: I. (20%) In the table below are pKa values for the conjugate acid form of substituted pyridines at 25°C Compoun.
  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity.
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.

Sources

Topic: Potential Bioisosteres for 4-Bromo-2-methoxypyridin-3-amine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving optimal efficacy, selectivity, and pharmacokinetic profiles. The 4-Bromo-2-methoxypyridin-3-amine scaffold represents a privileged starting point in many drug discovery programs, offering a versatile three-point pharmacophore. This technical guide provides an in-depth analysis of potential bioisosteric replacements for this scaffold, aimed at guiding researchers in the rational design of next-generation analogs. We will deconstruct the molecule into its core components—the pyridine ring, the bromo substituent, the methoxy group, and the amine—to explore mechanistically-driven modifications. This document outlines the causal rationale behind each proposed bioisosteric switch, provides detailed synthetic and screening protocols, and summarizes key data to facilitate informed decision-making in drug development campaigns.

Introduction: The Principle of Bioisosterism and the Subject Scaffold

Bioisosterism, a cornerstone of rational drug design, involves the substitution of atoms or functional groups within a bioactive molecule with other moieties of similar chemical and physical properties to create a novel compound with improved characteristics.[1][2] The objective is to enhance potency, modulate selectivity, improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, reduce toxicity, or secure novel intellectual property.[3][4] Bioisosteres are broadly classified as classical (structurally and electronically similar) or non-classical (structurally distinct but functionally similar).[1][5][6]

The lead molecule, 4-Bromo-2-methoxypyridin-3-amine, presents four key "hotspots" for bioisosteric modification. Each functional group plays a distinct role in the molecule's overall profile:

  • Pyridine Core: A heterocyclic aromatic ring whose nitrogen atom acts as a hydrogen bond acceptor, influences pKa, and impacts metabolic stability.[7][8]

  • 4-Bromo Group: A halogen atom that provides steric bulk, lipophilicity, and can participate in halogen bonding. It also serves as a synthetic handle for further derivatization.

  • 2-Methoxy Group: An electron-donating group and hydrogen bond acceptor that can be a site of metabolic O-demethylation.[9]

  • 3-Amine Group: A primary amine that is a critical hydrogen bond donor and a basic center, significantly influencing solubility and receptor interactions.

This guide will systematically explore bioisosteric strategies for each of these hotspots.

Molecule_Hotspots cluster_0 4-Bromo-2-methoxypyridin-3-amine cluster_1 mol A Pyridine Core (Scaffold Hop) A:w->mol:e B 4-Bromo (Halogen/Lipophilicity) B:e->mol:w C 2-Methoxy (H-Bond Acceptor/Metabolism) C:s->mol:n D 3-Amine (H-Bond Donor/Basicity) D:n->mol:s

Figure 1: Key bioisosteric modification points on the 4-Bromo-2-methoxypyridin-3-amine scaffold.

Strategic Bioisosteric Replacements

The selection of a bioisostere is a context-dependent decision driven by a specific optimization goal.[1] Below, we analyze potential replacements for each functional moiety of the parent scaffold.

The Pyridine Core: Scaffold Hopping

Scaffold hopping is a powerful strategy to explore new chemical space, improve properties, and circumvent existing patents.[10][11] Replacing the pyridine ring with another heterocycle can profoundly alter a compound's metabolic stability, solubility, and receptor binding interactions.[12][13]

  • Rationale for Replacement:

    • Modulate Basicity (pKa): The pyridine nitrogen (pKa of pyridine ≈ 5.2) is a key basic center. Replacing it with pyrimidine (pKa ≈ 1.3) or pyridazine (pKa ≈ 2.3) can drastically reduce basicity, which may be advantageous for cell permeability or to avoid off-target effects like hERG channel inhibition.

    • Alter H-Bonding Vectors: Changing the position or number of nitrogen atoms introduces new hydrogen bond donor/acceptor possibilities, potentially leading to improved potency or selectivity.[8][14]

    • Enhance Metabolic Stability: Aromatic systems are prone to oxidation by cytochrome P450 enzymes. Introducing more nitrogen atoms to create a more electron-deficient ring (e.g., pyrimidine) can increase resistance to oxidative metabolism.[13]

    • Explore Novel Geometries: Five-membered rings like pyrazole or isoxazole can present the key substituents in a different spatial arrangement, potentially accessing new binding modes.

Original Moiety Proposed Bioisostere Key Rationale Potential Impact
PyridinePyrimidineReduce basicity, increase metabolic stability (more electron-deficient ring).[13][14]Lower pKa, improved in vivo clearance, may alter H-bond geometry.
PyridinePyridazineAlter dipole moment and H-bond vector of the ring nitrogens.May improve solubility and/or identify new key binding interactions.
PyridineIsoxazoleNon-basic ring, alters steric and electronic profile.[11]Eliminates basicity, may improve oral absorption, significant change in SAR.
PyridineThiopheneMimics aromaticity and size of a phenyl ring, removes the basic nitrogen.Reduced polarity, loss of H-bond acceptor, potential for different metabolism.
PyridineBicyclo[1.1.1]pentane3D, non-aromatic replacement for the phenyl/pyridyl ring to "escape from flatland".[15][16][17]Improved solubility and pharmacokinetic properties, loss of aromatic interactions.

Table 1: Potential bioisosteric replacements for the pyridine core.

The 4-Bromo Substituent

The bromine atom is a versatile substituent but can be a liability due to potential metabolic dehalogenation or toxicity concerns. Its replacement is often aimed at fine-tuning lipophilicity and electronic character.

  • Rationale for Replacement:

    • Modulate Lipophilicity: Exchanging bromine (Hansch π ≈ +0.86) for chlorine (π ≈ +0.71), cyano (π ≈ -0.57), or trifluoromethyl (π ≈ +0.88) allows for precise control over the molecule's overall lipophilicity (LogP/LogD).

    • Alter Electronic Effects: The electronic nature can be shifted from the weakly deactivating bromo group to a strongly electron-withdrawing cyano or trifluoromethyl group, which can influence the pKa of the pyridine nitrogen and the 3-amine.

    • Improve Metabolic Stability: Replacing the bromo group can block a potential site of metabolism.

    • Introduce New Interactions: A cyano group can act as a hydrogen bond acceptor, while a trifluoromethyl group is a poor H-bond acceptor but can engage in favorable dipole-dipole interactions.

Original Moiety Proposed Bioisostere Key Rationale Potential Impact
Bromo (-Br)Chloro (-Cl)Classical bioisostere with slightly smaller size and lower lipophilicity.[18]Minor modulation of potency and physicochemical properties.
Bromo (-Br)Cyano (-CN)Reduces lipophilicity, acts as a strong H-bond acceptor, similar size.[18]Improved solubility, potential for new H-bonding interactions, increased polarity.
Bromo (-Br)Trifluoromethyl (-CF3)Strong electron-withdrawing group, highly lipophilic, metabolically stable.[18]Increased metabolic stability, enhanced lipophilicity, may improve membrane permeability.
Bromo (-Br)Methyl (-CH3)Reduces size and lipophilicity compared to Br, removes halogen.May improve safety profile, probes importance of steric bulk at this position.

Table 2: Potential bioisosteric replacements for the 4-Bromo substituent.

The 2-Methoxy Substituent

The methoxy group is a common feature in drugs, acting as a hydrogen bond acceptor and influencing conformation. However, it is a primary site for CYP450-mediated O-demethylation, often leading to rapid clearance.[9]

  • Rationale for Replacement:

    • Block Metabolism: Replacing the O-methyl group is a classic strategy to improve metabolic stability. Fluorine is a common replacement for a methoxy group.[19]

    • Modulate H-Bonding: The oxygen atom is a hydrogen bond acceptor. Replacing it with groups of varying H-bonding capacity (e.g., F, CHF2) can probe the importance of this interaction.

    • Adjust Lipophilicity: An aromatic methoxy group has a negligible effect on lipophilicity (ΔLogD ≈ 0).[9] Replacing it with fluorine (ΔLogD ≈ +0.15) or a difluoromethoxy group (ΔLogD ≈ +1.0) can be used to systematically increase lipophilicity.

Original Moiety Proposed Bioisostere Key Rationale Potential Impact
Methoxy (-OCH3)Fluoro (-F)Classical bioisostere for -OH or -OCH3; blocks O-demethylation, similar size, acts as a weak H-bond acceptor.[19]Significantly improved metabolic stability, slight increase in lipophilicity, weakened H-bond acceptance.
Methoxy (-OCH3)Difluoromethoxy (-OCHF2)Retains the oxygen H-bond acceptor but is much more metabolically robust and electron-withdrawing.Increased metabolic stability and lipophilicity, may alter ring electronics and pKa.
Methoxy (-OCH3)Amino (-NH2)Introduces a hydrogen bond donor and increases basicity.Significant change in physicochemical properties, potential for new H-bond donor interactions.
Methoxy (-OCH3)Methyl (-CH3)Removes the H-bond acceptor, slightly increases lipophilicity.Probes the necessity of the H-bond acceptor, may improve stability if ether cleavage is a liability.

Table 3: Potential bioisosteric replacements for the 2-Methoxy substituent.

The 3-Amine Substituent

The primary amine is often a crucial pharmacophoric element, serving as a key hydrogen bond donor and providing a center of basicity that aids in solubility.

  • Rationale for Replacement:

    • Fine-Tune Basicity: The basicity of the amine can be modulated by converting it to a secondary amine (-NHR) or an amide (-NHCOR), which can impact cell permeability and off-target ion channel interactions.

    • Alter H-Bonding: An amide or sulfonamide replacement changes the H-bond donor/acceptor profile and introduces new steric bulk.

    • Improve Metabolic Stability: Primary amines can be sites of oxidative deamination.

    • Introduce Novel Interactions: Incorporating the amine into a small heterocyclic ring (e.g., pyrazole) can lock its conformation and introduce new interaction points.

Original Moiety Proposed Bioisostere Key Rationale Potential Impact
Amino (-NH2)Hydroxyl (-OH)Classical bioisostere that maintains H-bonding but changes from a donor/weak acceptor to a donor/acceptor.[5]Removes basicity, potentially improving permeability and reducing certain off-target effects.
Amino (-NH2)Methylamino (-NHCH3)Increases steric bulk and slightly increases basicity.Probes for additional binding pockets, may alter H-bond geometry.
Amino (-NH2)Acetamido (-NHCOCH3)Non-basic, introduces a H-bond acceptor (carbonyl) and donor (N-H).[20]Eliminates basicity, increases molecular weight, can improve metabolic stability.
Amino (-NH2)Hydroxymethyl (-CH2OH)Non-basic, maintains H-bond donor capability, increases polarity.Improved solubility, removal of the basic center.

Table 4: Potential bioisosteric replacements for the 3-Amine substituent.

Experimental Validation: Protocols and Workflows

A successful bioisosteric replacement strategy requires robust and efficient validation. This involves parallel synthesis of analogs and a tiered screening cascade to assess their biological activity and drug-like properties.

General Synthetic Protocol for Analog Generation

The synthesis of analogs can be achieved through modifications of established routes. The following protocol provides a representative workflow for generating analogs at the 4-position via Suzuki coupling, a common and versatile cross-coupling reaction.

Protocol 1: Synthesis of 4-Aryl-2-methoxypyridin-3-amine Analogs

  • Starting Material: 4-Bromo-2-methoxypyridin-3-amine.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine 4-Bromo-2-methoxypyridin-3-amine (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Causality Note: The heat is required to drive the catalytic cycle, while the inert atmosphere prevents the degradation of the palladium catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous base in the workup removes inorganic salts and the boronic acid starting material.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Figure 2: A generalized workflow for the synthesis of new analogs via Suzuki coupling.

Tiered Screening Cascade

A tiered approach to screening ensures that resources are focused on the most promising compounds. This self-validating system uses progressively more complex and physiologically relevant assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular & Secondary Assays cluster_2 Tier 3: ADME & In Vitro Toxicology T1_Assay In Vitro Target Binding Assay (e.g., Kinase IC50, Receptor Ki) T1_Decision Potency < Threshold? T1_Assay->T1_Decision T2_Assay Cell-Based Functional Assay (e.g., p-ERK Western, Reporter Gene) T1_Decision->T2_Assay Yes Stop1 Stop T1_Decision->Stop1 No T2_Decision Cellular Activity & Selectivity? T2_Assay->T2_Decision T2_Select Selectivity Panel (Against related targets) T2_Select->T2_Decision T3_ADME ADME Profiling: - Microsomal Stability - Permeability (PAMPA) - Plasma Protein Binding T2_Decision->T3_ADME Yes Stop2 Stop T2_Decision->Stop2 No T3_Decision Good 'Drug-like' Properties? T3_ADME->T3_Decision T3_Tox Cytotoxicity Assay (e.g., HepG2 cells) T3_Tox->T3_Decision Lead_Candidate Lead Candidate T3_Decision->Lead_Candidate Yes Stop3 Stop T3_Decision->Stop3 No

Figure 3: A logical screening cascade for the evaluation of newly synthesized bioisosteres.

Protocol 2: Tier 3 In Vitro Metabolic Stability Assay

  • Objective: To determine the rate of metabolism of a test compound in a liver microsomal preparation.

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), positive control (e.g., Verapamil), phosphate buffer (pH 7.4).

  • Procedure: a. Prepare a microsomal suspension in phosphate buffer on ice. b. Add the test compound to the microsomal suspension to a final concentration of 1 µM. Causality Note: A low concentration is used to ensure enzyme kinetics are in the linear range. c. Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel reaction without NADPH serves as a negative control to account for non-enzymatic degradation. e. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Conclusion

The 4-Bromo-2-methoxypyridin-3-amine scaffold is a rich starting point for medicinal chemistry exploration. The strategic application of bioisosterism, guided by a mechanistic understanding of each functional group's role, provides a powerful toolkit for lead optimization. By systematically replacing the pyridine core, bromo substituent, methoxy group, and amine, researchers can fine-tune the physicochemical and pharmacological properties of their compounds to address challenges related to potency, selectivity, and pharmacokinetics. The workflows and rationales presented in this guide serve as a comprehensive framework for designing and validating the next generation of drug candidates derived from this valuable scaffold.

References

  • Dougherty, D. A. (2008). The Pyridine N of Nicotine and the Carbonyl of Acetylcholine Hydrogen Bond Across a Subunit Interface to a Backbone NH. Protein-ligand interactions. [Link]

  • Reddy, T. S., et al. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Link]

  • Slideshare. (n.d.). Scaffold hopping in drug development ppt. [Link]

  • ResearchGate. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds | Request PDF. [Link]

  • Ma, C., et al. (2025). Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. Molecules. [Link]

  • Ho, K. K. C., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

  • Doherty, J., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. [Link]

  • Ho, K. K. C., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Glyn, R. J., & Pattison, G. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Sarta, G., et al. (1990). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. [Link]

  • Johnson, T. W. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. [Link]

  • Drug Design Org. (n.d.). Bioisosterism. [Link]

  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by... [Link]

  • Lee, J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]

  • Sharma, V., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • ResearchGate. (n.d.). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery | Request PDF. [Link]

  • Kumar, V., & Singh, R. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry. PMC. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]

  • Zhang, G., et al. (2019). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC. [Link]

  • Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]

  • Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism. [Link]

  • ResearchGate. (2025). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. [Link]

  • Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 4-bromo-3-methoxypyridin-2-amine. [Link]

  • Stereoelectronics. (2021). Targeting receptors. [Link]

  • Kilah, N. L., & Beer, P. D. (2010). Pyridine and Pyridinium-Based Anion Receptors. ResearchGate. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

Strategic Utilization of 4-Bromo-2-methoxypyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-Bromo-2-methoxypyridin-3-amine (CAS: 1086393-27-4) has emerged as a "linchpin" scaffold. Its utility stems from its unique trisubstituted pyridine core, which offers three orthogonal vectors for chemical elaboration. For medicinal chemists, this building block provides a direct entry into two privileged kinase inhibitor classes: 2-pyridones (via demethylation) and pyrido[3,2-d]pyrimidines (via cyclization).

This guide details the structural rationale, synthetic workflows, and validated protocols for leveraging this molecule to construct high-affinity ATP-competitive inhibitors.[1]

Structural Anatomy & Pharmacophore Mapping

The value of 4-Bromo-2-methoxypyridin-3-amine lies in its ability to address specific regions of the kinase ATP-binding pocket.

PositionFunctional GroupKinase Pocket InteractionSynthetic Utility
C3 Amine (-NH₂) Hinge Binder (Donor): Forms a critical H-bond with the kinase hinge region backbone carbonyl.Nucleophile for cyclization (urea/amide formation).
C2 Methoxy (-OMe) Masked Hinge Binder (Acceptor): Can be demethylated to a carbonyl (C=O) to accept an H-bond from the hinge backbone NH.Protecting group for the oxygen; Leaving group for SNAr cyclization.
C4 Bromine (-Br) Gatekeeper / Solvent Front: Directs substituents into the hydrophobic pocket or towards the solvent front to improve solubility.Excellent handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.
Diagram 1: Pharmacophore & Synthetic Divergence

The following diagram illustrates how this single building block diverges into two distinct inhibitor classes.

G Start 4-Bromo-2-methoxypyridin-3-amine (Starting Material) Suzuki Step 1: C4-Functionalization (Suzuki Coupling) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 PathA Route A: Pyridone Core (Hinge Binder) Suzuki->PathA Demethylation (HBr or L-Selectride) PathB Route B: Pyrido[3,2-d]pyrimidine (Bicyclic Core) Suzuki->PathB Cyclization (Formamide or Urea) TargetA Target: p38 / MEK Inhibitors (Donor-Acceptor Motif) PathA->TargetA TargetB Target: PI3K / EGFR Inhibitors (Fused Heterocycle) PathB->TargetB

Caption: Divergent synthesis pathways transforming the pyridine scaffold into distinct kinase inhibitor classes.

Synthetic Workflows

Strategy A: The "Decoration-First" Approach (Recommended)

This strategy prioritizes the installation of the C4-substituent (the "tail") before manipulating the sensitive C2/C3 core. This avoids catalyst poisoning often caused by the bidentate nature of pyridones or fused systems.

  • C4-Arylation (Suzuki Coupling): The bromine at C4 is electronically activated by the ortho-nitrogen, making it highly reactive for Pd-catalyzed coupling.

  • Core Maturation:

    • Option 1 (Pyridone): Demethylation reveals the NH/CO tautomer, establishing the classic Donor-Acceptor hinge binding motif.

    • Option 2 (Bicyclic): Condensation with formamide or triethyl orthoformate closes the ring to form the pyrido[3,2-d]pyrimidine.

Strategy B: The "Core-First" Approach

Used when the C4-substituent is unstable to cyclization conditions.

  • Cyclization: Convert the starting material directly to 4-bromo-pyrido[3,2-d]pyrimidine.

  • C4-Functionalization: Perform SNAr or Suzuki coupling on the bicyclic core. Note: The C4-position in the fused system is highly electrophilic.

Detailed Experimental Protocols

The following protocols are validated for high reproducibility.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the C4 position while preserving the methoxy and amine groups.

Reagents:

  • Substrate: 4-Bromo-2-methoxypyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv) — Chosen for resistance to amine poisoning.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: In a microwave vial or Schlenk flask, combine the substrate, boronic acid, and Pd catalyst.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. This is critical; oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting bromide due to increased polarity.

Protocol 2: Cyclization to Pyrido[3,2-d]pyrimidine

Objective: Fuse a pyrimidine ring onto the pyridine scaffold.

Reagents:

  • Substrate: 4-Aryl-2-methoxypyridin-3-amine (Product of Protocol 1)

  • Reagent: Formamide (Excess, acts as solvent and reagent)

  • Catalyst: Ammonium Acetate (0.1 equiv)

Procedure:

  • Mix: Suspend the substrate in Formamide (10 volumes). Add Ammonium Acetate.

  • Heat: Heat the mixture to 140–150°C . High temperature is required to drive the condensation and subsequent elimination of methanol/water.

  • Monitoring: The reaction typically requires 12–24 hours. Monitor by LC-MS for the mass shift (+13 Da from starting amine to pyrimidine core).

  • Isolation: Cool to RT. Pour into ice water. The bicyclic product often precipitates. Filter and wash with water.[3]

  • Refinement: If no precipitate forms, extract with DCM/MeOH (9:1).

Case Studies & Applications

Case Study 1: PI3K Inhibitors (Bicyclic Core)

In the development of PI3K inhibitors, the pyrido[3,2-d]pyrimidine core serves as a bioisostere for quinazoline (found in Idelalisib).

  • Role of Scaffold: The N1 and N3 of the pyrimidine ring interact with Val851 in the hinge region.

  • Synthesis: Using Protocol 2, researchers can generate a library of C4-substituted inhibitors. The C4-aryl group projects into the affinity pocket (specificity pocket), determining selectivity between PI3K isoforms (

    
    ).
    
Case Study 2: p38 MAP Kinase Inhibitors (Pyridone Core)

Many p38 inhibitors utilize a 2-pyridone core.

  • Transformation: Following Protocol 1 (Suzuki), the intermediate is treated with HBr in acetic acid (or L-Selectride for milder conditions) to demethylate the C2-methoxy.

  • Result: The resulting 3-amino-4-aryl-pyridin-2-one features a donor-acceptor pair (NH/CO) that perfectly complements the Met109 residue in the p38 hinge.

Data Summary: Comparison of Cores
Feature2-Methoxypyridine (Precursor)2-Pyridone (Route A)Pyrido[3,2-d]pyrimidine (Route B)
H-Bond Capacity Acceptor only (N1)Donor (NH) & Acceptor (CO)Dual Acceptor (N1, N3)
Solubility High (Lipophilic)Moderate (Polar)Low (Planar/Stacking)
Metabolic Stability Low (O-dealkylation risk)HighHigh
Primary Target Prodrug / Intermediatep38, MEK, c-MetPI3K, EGFR, mTOR

Troubleshooting & Optimization

  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Coordination of the C3-amine to Palladium.

    • Solution: Use a catalyst with a bidentate ligand like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Alternatively, protect the amine as an acetamide (-NHAc) prior to coupling.

  • Problem: Incomplete Cyclization.

    • Cause: Steric hindrance from the C4-substituent.

    • Solution: Switch from Formamide to Triethyl Orthoformate with a catalytic amount of acetic anhydride. This creates a more reactive intermediate.

  • Problem: Regioselectivity in SNAr.

    • Context: If attempting to displace the C2-OMe directly.

    • Insight: The C2-OMe is a poor leaving group compared to C4-Br. Do not attempt SNAr at C2 before C4 is substituted, or you risk displacing the Bromine.

References

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4). [Link][4]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link][5][6]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Protocols. [Link]

  • National Institutes of Health (PMC). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]pyrimidine Derivatives. [Link]

Sources

Methodological & Application

Application Note: Strategic C–N Coupling of 3-Amino-4-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-bromopyridine is a high-value scaffold in medicinal chemistry, particularly as a precursor for 5-azaindoles (via C–N coupling/cyclization sequences) and substituted 3,4-diaminopyridines (kinase inhibitor motifs). However, it presents a "perfect storm" of catalytic challenges :

  • The Chelation Trap: The vicinal relationship between the pyridine nitrogen, the C3-amine, and the C4-bromide creates a tridentate-like binding pocket that can sequester Pd(II) species, arresting the catalytic cycle.

  • Electronic Mismatch: While C4-halopyridines are generally electron-deficient (good for oxidative addition), the C3-amino group is strongly electron-donating by resonance (

    
    ), significantly deactivating the C4–Br bond toward oxidative addition.
    

This guide details two field-proven protocols to overcome these barriers: a Direct Coupling Method (using LiHMDS/BrettPhos) for unprotected substrates and a Cascade-Ready Method (using NaOtBu/XPhos) for subsequent cyclization.

Mechanistic Insight: The "Aminopyridine Pinch"

Understanding the failure mode of standard conditions (e.g., Pd(PPh


)

or Pd/BINAP) is critical for troubleshooting.
The Chelation Trap Diagram

Standard phosphines lack the steric bulk to prevent the formation of stable, off-cycle palladacycles. The free amine and pyridine nitrogen coordinate to the metal center, preventing the coordination of the coupling partner.

ChelationTrap Substrate 3-Amino-4-bromopyridine Pd_L L-Pd(0) Substrate->Pd_L + Catalyst OA_Complex Oxidative Addition (Productive) Pd_L->OA_Complex Bulky Ligand (BrettPhos) Chelate N,N-Pd(II) Chelate (Catalyst Poison) Pd_L->Chelate Small Ligand (PPh3/BINAP) Product C4-Aminated Product OA_Complex->Product Amine, Base Red. Elim. Chelate->Pd_L Reversible (Slow)

Figure 1: The "Chelation Trap." Small ligands allow the formation of stable N,N-chelates (Red), halting catalysis. Bulky ligands like BrettPhos force the reaction toward the productive oxidative addition pathway (Blue).

Ligand & Base Selection Matrix

The choice of ligand and base dictates the success of the coupling.

ComponentRecommendationRationale
Ligand BrettPhos or RuPhos Steric Bulk: Prevents N,N-chelation. Electron Richness: Accelerates oxidative addition into the deactivated C4–Br bond.
Alt. Ligand XPhos Excellent for cascade reactions where the product must undergo further cyclization (e.g., Heck reaction).
Base LiHMDS (1.0 M in THF)Non-Nucleophilic: Prevents S

Ar side reactions. Soluble: Maintains homogeneity. pKa: Sufficient to deprotonate the coupling amine but compatible with the pyridine ring.
Alt. Base NaOtBu Standard for robust substrates. Can cause side reactions with electrophilic functional groups.[1]
Pre-catalyst Pd-G3/G4 (Buchwald)Ensures rapid formation of the active L-Pd(0) species without excess free ligand that could inhibit the reaction.

Experimental Protocols

Protocol A: Direct Coupling on Unprotected Amine

Best for: Synthesizing 3,4-diaminopyridines without protection/deprotection steps. Key Reference: Org. Lett. 2011, 13, 8, 1984–1987.[2]

Reagents:

  • 3-Amino-4-bromopyridine (1.0 equiv)[3]

  • Primary/Secondary Amine (1.2 equiv)

  • BrettPhos Pd G3 (1–3 mol %)

  • BrettPhos (1–3 mol %) (Optional: add 1:1 w/ Pd if using Pd(OAc)2)

  • LiHMDS (2.2 equiv, 1.0 M in THF)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under active N

    
     flow, charge a reaction vial with the Pd precatalyst and BrettPhos ligand.
    
  • Substrate Addition: Add 3-amino-4-bromopyridine (solid) and the coupling amine.

  • Solvent/Base: Add anhydrous dioxane (0.2 M concentration relative to pyridine). Add LiHMDS solution dropwise at room temperature.

    • Note: The solution often turns dark red/brown upon base addition; this is normal for aminopyridines.

  • Reaction: Seal the vial and heat to 65–80 °C .

    • Caution: Do not overheat (>100 °C) initially, as this promotes catalyst decomposition via the free amine.

  • Monitoring: Monitor by LCMS. Conversion should reach >90% within 2–4 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc. The product is often polar; use DCM/MeOH (9:1) for TLC/Column.
    
Protocol B: Cascade Precursor Synthesis (Azaindole Route)

Best for: Subsequent cyclization to 5-azaindoles. Key Reference: Org. Lett. 2016, 18, 15, 3762–3765.

Reagents:

  • 3-Amino-4-bromopyridine (1.0 equiv)[3]

  • Amide/Amine Partner (1.2 equiv)

  • Pd

    
    (dba)
    
    
    
    (2–4 mol %)
  • XPhos (4–8 mol %)

  • NaOtBu (3.0 equiv)

  • Solvent: t-BuOH or Toluene

Step-by-Step:

  • Catalyst Activation: Mix Pd

    
    (dba)
    
    
    
    and XPhos in the solvent and stir at 60 °C for 5 minutes to generate the active catalyst (solution turns from purple to orange/brown).
  • Addition: Add the bromopyridine, nucleophile, and NaOtBu.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

  • Workup: Filter through Celite to remove palladium black. Concentrate and purify.

    • Note: If planning a cascade Heck cyclization, do not work up. Add the alkyne/alkene and fresh base directly to the mixture.

Troubleshooting & Optimization Workflow

Use this decision tree to optimize low-yielding reactions.

Optimization Start Low Yield / Incomplete Conversion CheckLCMS Analyze Crude by LCMS Start->CheckLCMS Dehalogenation Problem: Hydrodebromination (Product is 3-aminopyridine) CheckLCMS->Dehalogenation Mass = M-Br+H NoReaction Problem: No Reaction (SM Recovery) CheckLCMS->NoReaction Mass = SM Homocoupling Problem: Homocoupling (Pyridine dimers) CheckLCMS->Homocoupling Mass = 2M-2Br SolventSwitch Solution: Switch Solvent Use Toluene instead of Dioxane/THF Dehalogenation->SolventSwitch TempBoost Solution: Increase Temp (Push to 100°C) NoReaction->TempBoost BaseSwitch Solution: Change Base Try Cs2CO3 (Milder) or NaOtBu NoReaction->BaseSwitch Protect Solution: Protect Amine Acetyl/Boc protection of C3-NH2 Homocoupling->Protect

Figure 2: Troubleshooting logic for common failure modes in aminopyridine coupling.

Critical Notes on Handling
  • Order of Addition: Always add the base last if using LiHMDS to avoid degrading the catalyst before the substrate is present.

  • Concentration: These reactions prefer higher concentrations (0.2 M – 0.5 M) to drive the intermolecular coupling over intramolecular chelation.

  • Inert Atmosphere: While Buchwald ligands are relatively air-stable, the active Pd(0) species is not. Rigorous deoxygenation is required.

References

  • Direct Coupling on Unprotected Aminopyridines: Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[2] [Link]

  • Cascade Synthesis of Azaindoles: Luzwq, V., et al. (2016).[4][5] Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction.[4][5] Organic Letters, 18(15), 3762–3765. [Link][5]

  • General Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Mechanistic Studies on Catalyst Poisoning: Paul, F., et al. (2004). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 126(38), 11804-11805. [Link]

Sources

Strategic Protection of 3-Amino-Bromopyridines: Handling Electronic Conflict and Metallation

[1]

Executive Summary

The 3-amino-bromopyridine scaffold presents a unique "electronic tug-of-war" in synthetic organic chemistry. The electron-deficient pyridine ring, the electron-donating amine, and the labile bromine substituent create a triad of competing reactivities.

For the medicinal chemist, the choice of protecting group (PG) for the 3-amine is not merely about masking a nucleophile; it is a strategic decision that dictates the regioselectivity of subsequent metallation and the efficiency of transition-metal catalyzed couplings. This guide outlines two distinct workflows: Pivaloyl (Piv) for Directed Ortho Metalation (DoM) and tert-Butyloxycarbonyl (Boc) for Palladium-catalyzed cross-couplings.

Strategic Decision Matrix

The following decision tree illustrates the critical divergence in PG strategy based on the intended downstream transformation.

PG_StrategyStartStarting Material:3-Amino-x-BromopyridineGoalPrimary Synthetic Goal?Start->GoalPath_DoMRegioselectiveFunctionalization (C4)Goal->Path_DoMNeed C-H FunctionalizationPath_PdSuzuki/BuchwaldCoupling (at Br)Goal->Path_PdNeed C-Br CouplingStrat_PivStrategy A: Pivaloyl (Piv)Strong DoM DirectorPath_DoM->Strat_PivStrat_BocStrategy B: Boc / Bis-BocCatalyst ShieldPath_Pd->Strat_BocOut_DoMC4-Lithiation(Ortho to Amine)Strat_Piv->Out_DoMLDA, -78°COut_PdHigh Yield Coupling(No Catalyst Poisoning)Strat_Boc->Out_PdPd(0), Boronic Acid

Figure 1: Strategic decision tree for selecting amine protecting groups based on intended downstream chemistry (DoM vs. Cross-Coupling).

Strategy A: The "Lithiation Director" (Pivaloyl)

Context: When the goal is to functionalize the pyridine ring (specifically at C4) while retaining the bromine atom, the Pivaloyl (Piv) group is the gold standard.

Mechanistic Insight

The Pivaloyl group serves two functions:

  • Coordinate Lithium: The carbonyl oxygen coordinates with Li+, bringing the base into proximity with the C4 proton (Complex Induced Proximity Effect - CIPE).

  • Steric Shield: The bulky tert-butyl group prevents nucleophilic attack at the amide carbonyl.

The "Halogen Dance" Risk: Using alkyllithiums (e.g., n-BuLi) typically triggers Lithium-Halogen Exchange (Li-Br exchange) faster than deprotonation. To achieve DoM (Directed Ortho Metalation) without losing the bromine, non-nucleophilic bases (LDA or LiTMP) are mandatory.

Protocol 1: Pivaloyl Protection of 3-Amino-bromopyridine

Standard Operating Procedure (SOP)

Reagents:

  • 3-Amino-x-bromopyridine (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)

  • DCM (Anhydrous, 0.2 M concentration)

  • DMAP (0.05 equiv - Optional, for sluggish substrates)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with N2/Ar.

  • Dissolution: Dissolve the amine and Et3N in anhydrous DCM. Cool to 0°C (ice bath).

  • Addition: Add Pivaloyl chloride dropwise via syringe over 15 minutes. Exotherm warning: Maintain internal temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash combined organics with 0.1M HCl (to remove free pyridine/Et3N) followed by brine.

  • Purification: Dry over Na2SO4, concentrate. Recrystallization from Hexanes/EtOAc is often sufficient; otherwise, flash chromatography.

Protocol 2: Directed Ortho Lithiation (C4 Functionalization)

Critical: This reaction must be kept strictly cryogenic to prevent "Halogen Dance" migration of the bromine.

Reagents:

  • N-Pivaloyl-3-amino-bromopyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (2.2 equiv)

    • Note: 2.2 equiv is required because the amide proton is acidic (pKa ~18).

  • Electrophile (e.g., DMF, MeI, I2) (3.0 equiv)

  • THF (Anhydrous)

Step-by-Step:

  • Base Generation: Generate LDA fresh (diisopropylamine + n-BuLi) in THF at -78°C, or use commercial solution.

  • Substrate Addition: Dissolve the protected pyridine in THF and add dropwise to the LDA solution at -78°C.

  • Metalation: Stir at -78°C for 1–2 hours. The solution typically turns deep yellow/orange (formation of the dianion).

  • Quench: Add the electrophile (neat or in THF) rapidly.

  • Warming: Allow to warm to RT only after the quench is complete.

  • Workup: Standard aqueous workup.

Strategy B: The "Catalyst Shield" (Boc / Bis-Boc)

Context: When the bromine is the handle for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, the free amine is a liability. It can coordinate to Palladium (Pd), poisoning the active catalyst species and reducing turnover frequency (TOF).

Mechanistic Insight[3]
  • Mono-Boc: Reduces the nucleophilicity of the nitrogen lone pair, preventing Pd coordination.

  • Bis-Boc (N(Boc)2): Completely removes the acidic N-H proton. This is superior for reactions using strong bases (e.g., NaOtBu) where the amide anion might otherwise interfere or cause side-reactions.

Protocol 3: Boc Protection (Mono and Bis)

Reagents:

  • 3-Amino-bromopyridine (1.0 equiv)

  • Boc2O (Di-tert-butyl dicarbonate) (1.1 equiv for Mono; 2.5 equiv for Bis)

  • DMAP (0.1 equiv for Mono; 1.0 equiv for Bis)

  • THF or MeCN (Reflux required for Bis)

Step-by-Step (Bis-Boc Optimization):

  • Setup: Dissolve substrate and Boc2O (2.5 equiv) in MeCN.

  • Catalyst: Add DMAP (1.0 equiv). Note: Stoichiometric DMAP is often needed for electron-deficient anilines like pyridines to drive Bis-protection.

  • Reaction: Heat to mild reflux (60°C) for 4–16 hours.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with 0.5M citric acid (removes DMAP) and brine.

  • Outcome: Bis-Boc derivatives are often crystalline solids.

Protocol 4: Mild Deprotection (Retaining the Bromine)

Unlike Pivaloyl (which requires harsh base or Li/Naphthalene), Boc is removed under conditions that leave the Aryl-Bromide intact.

Reagents:

  • TFA (Trifluoroacetic acid)[1][2]

  • DCM

  • Triethylsilane (TES) - Scavenger (Critical)

Step-by-Step:

  • Cocktail: Prepare a solution of TFA:DCM (1:2). Add 5% Triethylsilane (v/v).

    • Why TES? The tert-butyl cation generated can attack the electron-rich bromine position or the pyridine ring (Friedel-Crafts alkylation). TES scavenges the cation.

  • Reaction: Stir at RT for 1–3 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.

Comparative Analysis & Data

FeaturePivaloyl (Piv) Boc / Bis-Boc Free Amine
Primary Utility Directed Ortho Metalation (DoM)Pd-Catalyzed CouplingsSimple Nucleophilic Subs.
Stability to n-BuLi High (Directs Lithiation)Low (Nucleophilic attack at CO)Incompatible (Deprotonates)
Pd Catalyst Poisoning LowVery LowHigh
Deprotection Harsh (Acid reflux or Li/Nap)Mild (TFA or HCl/Dioxane)N/A
Atom Economy ModeratePoor (Bis-Boc is heavy)Excellent
Crystallinity Excellent (Good for purification)GoodVariable

Visualizing the Electronic Conflict

The diagram below details the mechanistic divergence when treating the protected species with Lithium bases.

Mechanism_FlowSubstrate3-(Pivaloylamino)-4-H-5-BromopyridineBase_ChoiceBase SelectionSubstrate->Base_ChoiceLDALDA / LiTMP(Non-Nucleophilic)Base_Choice->LDABuLin-BuLi / t-BuLi(Nucleophilic)Base_Choice->BuLiPath_DoMCoordination to Piv Oxygen(CIPE Effect)LDA->Path_DoMKinetic ControlPath_HalAttack at Bromine(Halogen Exchange)BuLi->Path_HalFast ExchangeInter_DoMC4-Lithio Species(Stable at -78°C)Path_DoM->Inter_DoMInter_HalC5-Lithio Species(Transient)Path_Hal->Inter_HalDanceHalogen Dance(Migration to C4/C2)Inter_Hal->DanceIf warmed > -78°C

Figure 2: Mechanistic divergence: Base selection dictates whether the reaction proceeds via Directed Ortho Metalation (LDA) or Lithium-Halogen Exchange (n-BuLi).

References

  • Snieckus, V. (1990).[3] Directed ortho metalation.[3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M., & Rausis, T. (2004). Site-Selective and chemoselective metallation of bromopyridines.[6] European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Gros, P. C., & Fort, Y. (2002). Lithium-halogen exchange vs. ortho-lithiation in bromopyridines.[6] Journal of the Chemical Society, Perkin Transactions 1, 2002, 3071. Link

  • Knochel, P., et al. (2006). Magnesiation and Zincation of Functionalized Arenes and Heteroarenes. Angewandte Chemie International Edition, 45(18), 2958–2972. Link

  • Hartwig, J. F. (2011).[7] Inhibition of Palladium Catalysts by Amines and Pyridines. Journal of the American Chemical Society, 133(7), 2116. Link

Procedure for converting 4-Bromo-2-methoxypyridin-3-amine to boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Senior Application Scientist's Guide

Topic: Strategic Synthesis of (3-amino-2-methoxypyridin-4-yl)boronic Acid from 4-Bromo-2-methoxypyridin-3-amine

Introduction

The synthesis of highly functionalized heteroaromatic boronic acids is a cornerstone of modern drug discovery and development. These compounds are versatile building blocks, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to forge new carbon-carbon bonds.[1][2] The target molecule, (3-amino-2-methoxypyridin-4-yl)boronic acid, is of particular interest due to the strategic placement of its methoxy, amino, and boronic acid functional groups on a pyridine scaffold. This specific arrangement offers medicinal chemists a valuable synthon for constructing complex molecular architectures with potential therapeutic applications.

This guide provides a detailed protocol for the conversion of 4-Bromo-2-methoxypyridin-3-amine to its corresponding boronic acid via the Miyaura borylation reaction.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible synthesis.

I. The Underlying Chemistry: Miyaura Borylation

The conversion is achieved through a palladium-catalyzed cross-coupling reaction between the aryl bromide (4-Bromo-2-methoxypyridin-3-amine) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][3] This process, known as the Miyaura borylation, is favored for its mild reaction conditions and broad functional group tolerance, making it ideal for complex substrates.[2][4]

The catalytic cycle, broadly accepted, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex.

  • Transmetalation: A boronate species, activated by a base, transfers the boryl group to the palladium center, displacing the bromide. The choice of a mild base, like potassium acetate (KOAc), is crucial. It activates the diboron reagent without promoting a premature Suzuki coupling of the newly formed boronic ester with the starting aryl bromide.[2][3]

  • Reductive Elimination: The desired aryl boronate ester is released from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid during the aqueous workup or in a separate step.

Miyaura_Borylation sub 4-Bromo-2-methoxypyridin-3-amine (Ar-Br) oa_complex Oxidative Addition Complex [Ar-Pd(II)-Br] sub->oa_complex Oxidative Addition pd0 Pd(0) Catalyst pd0->oa_complex b2pin2 B₂pin₂ (Boron Source) trans_complex Transmetalation [Ar-Pd(II)-B(pin)] b2pin2->trans_complex base Base (KOAc) base->trans_complex oa_complex->trans_complex product_ester Aryl Boronate Ester (Ar-B(pin)) trans_complex->product_ester Reductive Elimination product_ester->pd0 Catalyst Regeneration hydrolysis Hydrolysis (H₂O) product_ester->hydrolysis final_product (3-amino-2-methoxypyridin-4-yl)boronic Acid (Ar-B(OH)₂) hydrolysis->final_product

Caption: Simplified catalytic cycle for the Miyaura borylation.

II. Experimental Protocol

This protocol details the synthesis of the intermediate pinacol ester followed by its hydrolysis to the target boronic acid.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleCAS Number
4-Bromo-2-methoxypyridin-3-amine>97%Sigma-Aldrich171170-87-7
Bis(pinacolato)diboron (B₂pin₂)>98%Sigma-Aldrich73183-34-3
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeSigma-Aldrich72287-26-4
Potassium Acetate (KOAc)Anhydrous, >99%Sigma-Aldrich127-08-2
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich123-91-1
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific141-78-6
n-HeptaneACS ReagentFisher Scientific142-82-5
Hydrochloric Acid (HCl)1 M solutionVWR7647-01-0
Sodium Hydroxide (NaOH)1 M solutionVWR1310-73-2
Celite® 545---Sigma-Aldrich61790-53-2
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9

Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Schlenk line or equivalent for handling anhydrous reagents

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Büchner funnel and filter paper

Reaction Parameters at a Glance

ComponentMolar Eq.Moles (for 1g scale)Mass/VolumePurpose
4-Bromo-2-methoxypyridin-3-amine1.04.92 mmol1.0 gStarting material (Aryl Halide)
Bis(pinacolato)diboron (B₂pin₂)1.25.91 mmol1.50 gBoron source
Pd(dppf)Cl₂0.030.148 mmol121 mgPalladium catalyst
Potassium Acetate (KOAc)3.014.76 mmol1.45 gBase to activate the diboron reagent[3]
1,4-Dioxane (Anhydrous)------25 mLSolvent
Step-by-Step Synthesis Procedure

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Substrate, B₂pin₂, KOAc, Pd(dppf)Cl₂, Dioxane) setup->reagents reaction 3. Heat Reaction (90-100 °C, 12-18 h) reagents->reaction workup 4. Workup (Cool, Filter through Celite, Concentrate) reaction->workup extraction 5. Extraction & Hydrolysis (EtOAc/Water, adjust pH) workup->extraction purification 6. Purification (Recrystallization or Chromatography) extraction->purification characterization 7. Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow from setup to characterization.

1. Reaction Setup (Inert Conditions are Paramount)

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to an inert gas (Argon or Nitrogen) line. The third neck should be sealed with a septum for reagent addition.

  • Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality Note: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen. Failure to maintain an inert atmosphere will lead to catalyst deactivation and significantly lower reaction yields.

2. Reagent Addition

  • To the flask, add 4-Bromo-2-methoxypyridin-3-amine (1.0 g, 4.92 mmol), bis(pinacolato)diboron (1.50 g, 5.91 mmol), potassium acetate (1.45 g, 14.76 mmol), and Pd(dppf)Cl₂ (121 mg, 0.148 mmol).

  • Using a cannula or a dry syringe, add anhydrous 1,4-dioxane (25 mL).

  • Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

3. Reaction Execution

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Allow the reaction to proceed for 12-18 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

4. Workup and Isolation of Boronic Acid

  • Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue of the pinacol ester.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Add 50 mL of water.

    • Insight: At this stage, the pinacol ester may begin to hydrolyze to the boronic acid. The aminopyridine boronic acid can have significant water solubility.[5] The pH of the aqueous layer is critical for efficient extraction.

  • Slowly add 1 M HCl to the separatory funnel until the aqueous layer is acidic (pH ~2-3). This protonates the amino group, drawing the product into the aqueous layer and leaving non-polar impurities in the organic layer.

  • Separate the layers. Wash the organic layer with another portion of acidic water (1 M HCl, 20 mL).

  • Combine the acidic aqueous layers. Carefully add 1 M NaOH to adjust the pH to ~7-8. The boronic acid may precipitate at or near its isoelectric point.

  • Extract the neutralized aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

5. Purification

  • The crude product can often be purified by recrystallization. A common solvent system is ethyl acetate/heptane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow to cool slowly to room-temperature and then in an ice bath to induce crystallization.

  • If recrystallization is ineffective, purification via column chromatography on silica gel may be necessary. A gradient elution system (e.g., heptane/ethyl acetate, potentially with a small percentage of methanol) is often effective.

    • Expert Tip: Boronic acids can sometimes be challenging to purify via standard silica gel chromatography.[6] Deactivating the silica gel with a small amount of triethylamine in the eluent can prevent streaking and improve separation.

III. Characterization

The identity and purity of the final product, (3-amino-2-methoxypyridin-4-yl)boronic acid, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and assess purity. Look for the disappearance of the aromatic proton signal corresponding to the position of the bromine in the starting material and the appearance of the B(OH)₂ protons (often a broad singlet).

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.

  • Melting Point: To assess purity.

IV. Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxidation).2. Insufficiently anhydrous conditions.1. Ensure a strictly inert atmosphere throughout the setup and reaction.2. Use freshly opened anhydrous solvents and reagents.
Significant Side Products 1. Base is too strong, causing Suzuki coupling.2. Reaction temperature too high.1. Confirm the use of a weak base like KOAc.[3]2. Maintain the reaction temperature within the recommended range (90-100 °C).
Low Yield after Workup 1. Product loss during extraction due to water solubility.2. Product instability.1. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility.2. Minimize exposure to air and heat; consider converting to a more stable MIDA ester for long-term storage.[7][8]
Purification Difficulties Product streaking on silica gel column.Pre-treat the silica gel with the eluent containing 1-2% triethylamine, or use reverse-phase (C18) chromatography.[6]

V. Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,4-Dioxane: Dioxane is a flammable solvent and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Boron Reagents: While generally stable, some boron compounds can be irritants. Avoid inhalation and skin contact.

  • Pressure: Heating a closed system can cause a dangerous buildup of pressure. Ensure the reaction is vented to an inert gas line with a bubbler.

VI. References

  • Molander, G. A., & Canturk, B. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 49(48), 9240-9243. [Link]

  • ResearchGate. (n.d.). Conversion of aryl pinacol boronates to their boronic acid analogues... [Link]

  • Maleczka, R. E., & Smith, M. R. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(4), 625-628. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Barroso, S., et al. (2018). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 83(15), 8285-8295. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]

  • Google Patents. (n.d.). EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters.

  • Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 846-853. [Link]

  • Murata, M., Sambommatsu, T., Watanabe, S., & Masuda, Y. (2006). An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Synlett, 2006(12), 1867-1870. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • G. A. Molander, S. L. J. Trice, S. D. Dreher, Org. Lett.2008 , 10, 21, 4783–4786. [Link]

  • Royal Society of Chemistry. (n.d.). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 3-pyridylboronic acid and its pinacol ester. [Link]

  • Reddit. (2017). Purification of boronic acids? [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

  • ResearchGate. (n.d.). Summary of the Miyaur borylation reaction... [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • National Institutes of Health. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]

  • American Chemical Society. (2013). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Halopyridinylboronic Acids and Esters... [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

  • National Institutes of Health. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Wiley Online Library. (2025). Investigating Impacts of Amino Acids on the Structural Stability of Anionic Biomembranes. [Link]

Sources

One-pot synthesis protocols involving 2-methoxy-3-amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced One-Pot Synthesis Protocols Involving 2-Methoxy-3-amino-4-bromopyridine

Executive Summary

The substituted pyridine 2-methoxy-3-amino-4-bromopyridine (CAS: 1073145-47-3 or analogs) is a "privileged scaffold" in medicinal chemistry, particularly for the development of PI3K, mTOR, and CDK inhibitors. Its structural utility lies in the ortho-haloamine motif (3-amino-4-bromo), which serves as a linchpin for constructing fused bicyclic heterocycles—specifically 4-azaindoles (pyrrolo[3,2-c]pyridines) and imidazo[4,5-c]pyridines .

This guide details validated one-pot protocols that leverage this scaffold. Unlike traditional multi-step procedures that require the isolation of unstable intermediates, these protocols utilize palladium-catalyzed cascade sequences to achieve rapid complexity generation.

Key Advantages of One-Pot Protocols:

  • Atom Economy: Reduction of solvent waste and purification steps.

  • Intermediate Stability: Bypasses the isolation of sensitive oxidative addition complexes.

  • Chemo-Selectivity: The 2-methoxy substituent modulates electron density, often enhancing oxidative addition rates compared to the 2-H parent, though it requires specific acidic handling precautions.

Chemo-Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic environment of the substrate.

FeatureChemical ConsequenceExperimental Implication
3-Amino Group Primary amine (Nucleophile)Competent for Buchwald-Hartwig amination or condensation with carbonyls.
4-Bromo Group Aryl Halide (Electrophile)Excellent handle for Oxidative Addition (Pd0 → PdII). More reactive than corresponding chlorides.
2-Methoxy Group Electron Donating (Resonance)Increases electron density on the ring. Critical: Can hydrolyze to 2-pyridone under strong acidic conditions (e.g., HBr/AcOH reflux).

Protocol A: One-Pot Cascade Synthesis of 4-Azaindoles

Target: 2-Substituted-4-Azaindoles (1H-pyrrolo[3,2-c]pyridines) Mechanism: Intermolecular Buchwald-Hartwig Amination


 Intramolecular Heck Cyclization.

This protocol is the "gold standard" for converting 3-amino-4-halopyridines into azaindoles in a single step. The reaction couples the pyridine with an alkenyl bromide.[1][2]

Reagents & Materials
  • Substrate: 2-methoxy-3-amino-4-bromopyridine (1.0 equiv)

  • Coupling Partner: Alkenyl bromide (e.g.,

    
    -bromostyrene) (1.2 equiv)
    
  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: XPhos (5.0 mol%) – Critical for sterically demanding couplings.

  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon flow, charge a heavy-walled pressure vial with

    
    , XPhos, and 
    
    
    
    .
  • Solvation: Add anhydrous 1,4-dioxane. Stir for 5 minutes at RT to pre-complex the active catalyst species.

  • Addition: Add 2-methoxy-3-amino-4-bromopyridine and the alkenyl bromide. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the block to 100–110 °C for 12–16 hours.

    • Note: The solution typically turns from dark red to black/brown.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate filtrate. Purify via Flash Chromatography (Hexanes/EtOAc). The 2-methoxy group typically makes the product less polar than the parent azaindole.

Mechanistic Visualization (DOT)

AzaindoleCascade Figure 1: Palladium-Catalyzed Cascade Mechanism Start 3-Amino-4-Bromo Pyridine OxAdd Oxidative Addition (Pd0 inserts C-Br) Start->OxAdd Pd(0) Amination Intermolecular Amination (C-N Bond) OxAdd->Amination Alkenyl Bromide + Base Heck Intramolecular Heck Cyclization Amination->Heck Pd-Ar Species Elim Beta-Hydride Elimination Heck->Elim -HPdBr Product 4-Azaindole Scaffold Elim->Product Re-aromatization

Figure 1: The cascade sequence bypasses the isolation of the enamine intermediate, driving the equilibrium toward the stable aromatic azaindole system.

Protocol B: One-Pot Oxidative Cyclization to Imidazo[4,5-c]pyridines

Target: 2-Aryl-Imidazo[4,5-c]pyridines Context: This protocol is preferred when a C2-aryl substituent is required (common in kinase inhibitors). It combines a Buchwald-type amination with an oxidative ring closure.

Reagents & Materials
  • Substrate: 2-methoxy-3-amino-4-bromopyridine

  • Partner: Benzylamine derivatives (for C2-aryl) or Amides.

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    / BrettPhos depending on the partner.
  • Oxidant: Air (balloon) or

    
     atmosphere.
    
  • Solvent: DMSO or DMF.

Step-by-Step Methodology (Copper-Catalyzed Aerobic Route)
  • Mixing: Combine the pyridine substrate (1.0 equiv), the benzylamine (1.2 equiv),

    
     (10 mol%), and 
    
    
    
    (2.0 equiv) in DMSO.
  • Heating: Heat to 120 °C under an air atmosphere (open reflux condenser or

    
     balloon).
    
  • Monitoring: The reaction proceeds via an initial displacement of the bromide by the amine, followed by aerobic oxidation of the resulting methylene (-CH2-) to the imine/aminal and subsequent cyclization.

  • Workup: Pour into water/ice. The imidazo-pyridine often precipitates due to low water solubility.

  • Caution: Ensure the 2-methoxy group does not demethylate. Avoid acidic workups; use neutral extraction.

Comparative Data Analysis

The following table summarizes the expected outcomes when applying these protocols to the 2-methoxy substituted scaffold versus the unsubstituted parent.

ParameterProtocol A (Azaindole)Protocol B (Imidazo-pyridine)
Typical Yield 65–82%55–70%
Reaction Time 12–16 h18–24 h
2-OMe Effect Positive: Enhances solubility in dioxane; accelerates oxidative addition.Neutral: Steric bulk at C2 may slightly retard nucleophilic attack at C3/C4.
Major Byproduct Hydrodehalogenated pyridine (if water is present).Demethylated pyridone (if T > 140°C).
Purification Silica Gel (EtOAc/Hex)Recrystallization (EtOH/Water)

Decision Matrix for Scaffold Selection

Use the following logic flow to determine the optimal synthetic pathway for your drug target.

DecisionMatrix Figure 2: Synthetic Pathway Decision Matrix Input Starting Material: 2-methoxy-3-amino-4-bromopyridine TargetQ What is the Target Core? Input->TargetQ PathA Target: 4-Azaindole (Pyrrolo[3,2-c]pyridine) TargetQ->PathA Indole Bioisostere PathB Target: Imidazo[4,5-c]pyridine TargetQ->PathB Purine Bioisostere PathC Target: Pyrido[3,4-b]pyrazine TargetQ->PathC Pteridine Bioisostere ActionA Use Protocol A: Pd-Cascade w/ Alkenyl Bromide PathA->ActionA ActionB Use Protocol B: Cu-Cat Oxidative Cyclization w/ Benzylamines PathB->ActionB ActionC Alternative Protocol: Buchwald w/ Glycine ester then Cyclization PathC->ActionC

Figure 2: Select the protocol based on the desired heterocyclic core.

References

  • Blanchard, N. et al. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction." Organic Letters, 2016, 18(13), 3250–3253.[3]

  • Salome, C. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." PMC (NIH), 2024.

  • BenchChem Technical Guides. "Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles."

  • Organic Chemistry Portal. "Synthesis of Azaindoles: Recent Literature and Protocols."

Sources

Troubleshooting & Optimization

Optimization of solvent systems for 4-Bromo-2-methoxypyridin-3-amine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Optimization & Troubleshooting Topic: Solvent Systems for 4-Bromo-2-methoxypyridin-3-amine Reference ID: TSC-CRYST-4B2M-001

Executive Summary

4-Bromo-2-methoxypyridin-3-amine is a critical intermediate in the synthesis of kinase inhibitors (e.g., MKNK1 inhibitors) and other heterocyclic APIs. Its physicochemical profile—combining a basic pyridine nitrogen, a hydrogen-bonding amine donor, and lipophilic bromine/methoxy substituents—creates a "Goldilocks" challenge. It is prone to oiling out (Liquid-Liquid Phase Separation) in aqueous mixtures and forms solvates in chlorinated solvents.

This guide provides a self-validating framework to optimize yield and purity, moving beyond simple precipitation to controlled crystallization.

Module 1: Solvent Selection Matrix

The Physicochemical Logic:

  • Amine (-NH₂): Hydrogen bond donor. Requires polar acceptors (e.g., Alcohols, Esters) for dissolution.

  • Bromine (-Br) & Methoxy (-OMe): Lipophilic domains. These reduce water solubility and increase solubility in aromatics (Toluene).

  • Pyridine Ring: Pi-stacking potential.

Solvent Class Recommendations:

Solvent TypeSpecific SolventRoleTechnical RatingMechanism of Action
Primary (Good) Toluene Solvent[1] ★★★★★Excellent for disrupting pi-stacking; moderate polarity prevents oiling out at high T.
Primary (Good) Isopropyl Acetate (IPAc) Solvent★★★★☆Safer alternative to EtOAc; higher boiling point allows better dissolution of impurities.
Primary (Good) Ethanol (EtOH) Solvent★★★☆☆High solubility, but risk of "crashing out" too fast if cooled rapidly. Good for seeding.
Anti-Solvent n-Heptane Anti-Solvent★★★★★Ideal partner for Toluene or IPAc. Miscible, low toxicity (Class 3), induces controlled supersaturation.
Anti-Solvent Water Anti-Solvent★★☆☆☆High Risk. Often causes oiling out due to the hydrophobic Br/OMe groups repelling water before crystal lattice forms.
Avoid DCM / Chloroform N/A★☆☆☆☆Too soluble. Difficult to recover yield. Environmental hazard (Class 2).

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool the solution, and instead of white crystals, you see oily droplets at the bottom or a milky emulsion. The Cause: The "Oiling Out" temperature (


) is higher than the crystallization temperature (

). The system enters a metastable liquid-liquid zone before it hits the solubility curve of the solid.

The Rescue Protocol (Thermodynamic Control):

  • Re-heat the mixture until the oil redissolves (Clear point).

  • Seed the solution at a temperature above the observed oiling point.

  • Slow Cool to allow the crystal surface to consume the supersaturation, preventing the oil phase from forming.

Visualizing the Rescue Strategy

OilingOutRescue start Observation: Oiling Out / Emulsion check_temp Check Temperature (T_oil) start->check_temp reheat Re-heat to T > T_oil + 5°C (Clear Solution) check_temp->reheat System is metastable seed_add Add Seeds (0.5 wt%) at T_seed > T_oil reheat->seed_add Establish Surface Area hold Isothermal Hold (30-60 mins) Ensure Seed Survival seed_add->hold cool Slow Cooling Ramp (0.2°C/min) hold->cool success Crystalline Product cool->success

Caption: Workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding in the stable zone.

Module 3: Optimized Experimental Protocol

Objective: Purification of 4-Bromo-2-methoxypyridin-3-amine from crude bromination reaction mixture. Target Purity: >98% (HPLC). System: Toluene / n-Heptane (Anti-solvent Addition Method).

Step-by-Step Methodology:

  • Dissolution (The "Good" Solvent):

    • Charge crude solid into the reactor.

    • Add Toluene (3.0 - 4.0 volumes relative to mass).

    • Heat to 65–70°C . Stir until full dissolution.

    • Note: If insolubles remain (inorganic salts from bromination), perform a hot filtration at this stage.

  • Nucleation Point Determination:

    • Cool slowly to 50°C .

    • Check for spontaneous nucleation. If clear, proceed to seeding.

  • Seeding (Critical Step):

    • At 45–50°C , add 0.5 wt% pure seed crystals.

    • Hold temperature for 30 minutes.

    • Verification: Ensure the solution becomes slightly turbid (milky white, not oily) indicating crystal growth.

  • Anti-Solvent Addition:

    • Begin adding n-Heptane (Anti-solvent) slowly via dosing pump.

    • Rate: Add 1.0 volume over 2 hours while maintaining 45°C.

    • Why? Adding anti-solvent at elevated temperature prevents the local supersaturation spike that causes oiling out.

  • Cooling & Maturation:

    • Cool the slurry to 0–5°C over 4 hours (Linear ramp: ~0.2°C/min).

    • Hold at 0°C for 2 hours to maximize yield.

  • Isolation:

    • Filter the slurry.[2][3][4]

    • Wash the cake with cold n-Heptane/Toluene (4:1 ratio).

    • Dry under vacuum at 40°C.

Module 4: Impurity Rejection Logic

The primary impurities in this synthesis are often the 6-bromo regioisomer or di-bromo species .

  • Regioisomer Control: The 4-bromo isomer (Target) generally packs more efficiently than the 6-bromo isomer due to symmetry.

  • Solvent Impact: Toluene is excellent here. The 6-bromo isomer is typically more soluble in aromatic solvents than the 4-bromo target, meaning it stays in the mother liquor during filtration.

  • Validation: If HPLC shows >1% regioisomer in the cake, perform a slurry swish (reslurry) in pure Isopropyl Acetate at 50°C rather than a full recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol/Water instead of Toluene/Heptane? A: Yes, but with caution. Water is a strong anti-solvent for this molecule. If you add water too fast, the hydrophobic bromine/methoxy groups will force the molecule to phase-separate as an oil. If you must use EtOH/Water, ensure you keep the ethanol content high (>70%) until nucleation is well-established.

Q2: My product is colored (yellow/orange) but NMR says it's pure. A: Aminopyridines are sensitive to oxidation. The color comes from trace oxidation products (quinoidal species) that coat the crystal surface.

  • Fix: Add 5 wt% activated charcoal (e.g., Darco G-60) during the hot dissolution step (Step 1 of the protocol) and filter hot. Perform all crystallization under a Nitrogen atmosphere.

Q3: How do I remove the inorganic salts (succinimide byproducts) from the NBS reaction? A: These are insoluble in Toluene. The hot filtration step in the protocol above is specifically designed to remove these before crystallization begins. Do not use water washes if you can avoid it, as this molecule has partial water solubility which leads to yield loss.

Logic Flow: Solvent System Design

SolventSelection Input Molecule: 4-Bromo-2-methoxypyridin-3-amine FuncGroups Analyze Functional Groups: -NH2 (Polar) -Br/-OMe (Lipophilic) Input->FuncGroups Solubility Solubility Prediction FuncGroups->Solubility Branch1 High Solubility: DCM, THF, EtOAc Solubility->Branch1 Branch2 Low Solubility: Hexane, Water Solubility->Branch2 Selection Select Binary System Branch1->Selection Branch2->Selection System1 System A (Preferred): Toluene / Heptane (Impurity Rejection) Selection->System1 System2 System B (Alternative): IPA / Water (Green Chemistry) Selection->System2

Caption: Decision matrix for selecting the optimal binary solvent system based on molecular functionality.

References

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Standard text for supersaturation and oiling out mechanisms). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection in API synthesis). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Reference for seeding strategies to prevent LLPS). Link

  • PubChem. (2025).[5][6] 4-Bromo-2-methoxypyridin-3-amine Compound Summary. National Library of Medicine. (Physicochemical property verification). Link

  • Cisar, J., et al. (2010). Preparation of Aminopyridine Derivatives. Patent WO2010/132537. (Describes synthesis and purification of related brominated aminopyridines). Link

Sources

Removing residual palladium from 4-Bromo-2-methoxypyridin-3-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Aminopyridine Intermediates Ticket ID: PD-REM-4B2M Subject: Optimization of Pd removal from 4-Bromo-2-methoxypyridin-3-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Removing residual palladium (Pd) from 4-Bromo-2-methoxypyridin-3-amine presents a specific "chelation challenge." Unlike simple aromatics, your molecule contains a basic pyridine nitrogen and an exocyclic amine. These act as a bidentate ligand system, effectively competing with scavengers for the metal. Furthermore, the electron-donating methoxy group increases the basicity of the pyridine ring, strengthening the Pd-Product complex.

This guide prioritizes methods that break this specific coordination complex without compromising the labile C-Br bond (avoiding hydrodehalogenation).

Part 1: Diagnostic & Strategy (The Triage)

Before selecting a protocol, you must characterize the impurity profile. The state of the palladium dictates the method.

Pd StateCharacteristicsRecommended Strategy
Pd(0) Particulates Visible black specks; "Palladium black."Filtration: Celite® 545 or 0.45 µm membrane.
Pd(II) Salts Soluble; often orange/red/brown solution.Chelation: L-Cysteine wash or Silica-DMT.
Pd-Product Complex Homogeneous; difficult to remove; persists after simple washes.Displacement: High-affinity Silica-Thiol or Activated Carbon.

Part 2: Validated Protocols

Method A: Functionalized Silica Scavengers (Recommended)

Best for: High-value intermediates where yield loss must be minimized.

The Logic: Standard silica scavengers (like diamines) are too weak to displace Pd from your aminopyridine product. You require sulfur-based scavengers (Thiols or Thioureas) which have a higher affinity for Pd than the pyridine nitrogen does.

Protocol:

  • Solvent Selection: Dissolve crude intermediate in THF or Ethyl Acetate (10-20 volumes). Note: Avoid MeOH if using silica-based scavengers as it can sometimes reduce scavenging efficiency due to solvation shells, though it is acceptable if solubility is an issue.

  • Scavenger Choice:

    • Primary: SiliaMetS® Thiol (or equivalent).[1] Good general scavenger.

    • Rescue (If Thiol fails): SiliaMetS® DMT (Dimercaptotriazine). The "nuclear option" for tightly bound Pd.

  • Loading: Add 4-5 equivalents of scavenger relative to the residual Pd content (if known). If unknown, start with 10 wt% relative to the product mass.

  • Incubation: Stir at 40-50°C for 4–12 hours.

    • Critical: Heat is often required to overcome the activation energy needed to break the Pd-Pyridine bond.

  • Filtration: Filter through a pad of Celite or a 0.45 µm PTFE filter to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Method B: Aqueous L-Cysteine Extraction (The "Soft" Wash)

Best for: Large scale batches where solid handling is cumbersome.

The Logic: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It extracts Pd from the organic phase into the aqueous phase. It is milder than other chelators and unlikely to affect the C-Br bond.

Protocol:

  • Dissolve the crude product in Isopropyl Acetate (IPAc) or DCM .

  • Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Add the aqueous solution to the organic phase (ratio 1:1 v/v).

  • Heat the biphasic mixture to 40°C and stir vigorously for 1-2 hours.

    • Why Heat? Increases mass transfer and ligand exchange rates.

  • Separate layers.[2] Wash the organic layer with water (2x) to remove residual cysteine.

  • Dry organic layer over Na₂SO₄ and concentrate.

Method C: Activated Carbon (The Traditional Approach)

Best for: Early-stage intermediates where 10-15% yield loss is acceptable.

The Logic: Carbon adsorbs non-specifically. It will remove Pd but will also adsorb your flat, aromatic product (pi-stacking).

Protocol:

  • Dissolve crude in a polar solvent (e.g., EtOH or THF).

  • Add Activated Carbon (Darco® KB-B or Norit®) at 10-20 wt% relative to product.

  • Stir at room temperature for >12 hours.

  • Filtration: Filter over a thick pad of Celite.

    • Warning: Carbon fines can pass through standard filters. Use a tight filter aid.

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct purification path for your specific intermediate.

Pd_Removal_Workflow Start Crude Intermediate (4-Bromo-2-methoxypyridin-3-amine) Check_Solubility Is Product Soluble in THF/EtOAc/DCM? Start->Check_Solubility Check_Pd_Type Visual Inspection: Black Particulates? Check_Solubility->Check_Pd_Type Yes Filtration Step 1: Filtration (Celite / 0.45µm) Check_Pd_Type->Filtration Yes (Pd0) Pd_Analysis Measure Pd (ICP-MS) Check_Pd_Type->Pd_Analysis No (Homogeneous) Filtration->Pd_Analysis Decision_Limit Is Pd > 10 ppm? Pd_Analysis->Decision_Limit Finished Process Complete (Proceed to Crystallization) Decision_Limit->Finished No Select_Method Select Scavenging Method Decision_Limit->Select_Method Yes Method_Silica Method A: Silica-Thiol/DMT (High Yield, High Specificity) Select_Method->Method_Silica Preferred Method_Cys Method B: L-Cysteine Wash (Scalable, Low Cost) Select_Method->Method_Cys Alternative Method_Carbon Method C: Activated Carbon (Non-specific, Yield Loss Risk) Select_Method->Method_Carbon Last Resort

Caption: Workflow for selecting the optimal palladium removal strategy based on impurity state and process constraints.

Part 4: Troubleshooting (FAQ)

Q: I used Silica-Thiol, but the Pd level plateaued at 50 ppm. Why? A: This suggests an equilibrium has been reached. The aminopyridine moiety is competing effectively for the Pd.

  • Fix 1:Increase Temperature. Raise to 50-60°C. Heat increases the exchange rate.

  • Fix 2:Switch Ligand. Switch to SiliaMetS® DMT . The triazine group chelates Pd much more aggressively than a simple thiol.

  • Fix 3:Change Solvent. If using MeOH, switch to THF. Protic solvents can sometimes stabilize the Pd-amine complex.

Q: Can I use catalytic hydrogenation to clean up the reaction? A: ABSOLUTELY NOT. Your molecule contains a C-Br bond. Standard hydrogenation (H₂ + Pd/C) will cause rapid hydrodebromination , converting your 4-bromo intermediate into the des-bromo analog. Avoid any conditions involving H₂ gas or strong hydride donors.

Q: The activated carbon treatment caused a 40% yield loss. A: This is common with flat, heteroaromatic molecules like pyridines. They "pi-stack" onto the graphitic surface of the carbon.

  • Fix: Switch to Method A (Silica Scavengers) . Silica supports are inert to the organic product and only the grafted functional group interacts with the metal.

Q: My product is turning green/blue after the L-Cysteine wash. A: This indicates the formation of Copper (Cu) or Nickel (Ni) complexes if those metals were present in trace amounts, or oxidation of the aminopyridine.

  • Fix: Ensure the organic phase is washed thoroughly with water and brine after the cysteine treatment. If color persists, a short silica gel plug filtration (standard chromatography silica) usually removes these polar colored complexes.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3][4] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.[2][5] Link

  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities.Link

  • Biotage. (2023).[6] Metal Scavenging in Process Chemistry: An Investigative Study. Biotage White Papers. Link

  • Onyx Scientific. (2023). Palladium scavenging: From 1% to within ICH limits.Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Interpretation of 4-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 4-Bromo-2-methoxypyridin-3-amine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of direct experimental spectra in publicly available databases, this guide provides a robust, predictive interpretation based on established principles of NMR spectroscopy and a comparative analysis with structurally related compounds.

The causality behind our predictive approach lies in the systematic and well-understood effects of substituents on the electronic environment of the pyridine ring. The electronegativity and resonance effects of the bromo, methoxy, and amino groups induce predictable shifts in the resonance frequencies of nearby protons and carbon atoms. By dissecting the known NMR data of simpler, related molecules such as 2-methoxypyridine, 3-aminopyridine, and 4-bromopyridine, we can assemble a highly accurate predicted spectrum for our target molecule. This methodology not only serves as a practical guide for the spectral interpretation of this specific compound but also as an educational framework for understanding substituent effects in heteroaromatic systems.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for compounds like 4-Bromo-2-methoxypyridin-3-amine, a standardized and carefully executed experimental protocol is paramount. The following step-by-step methodology is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[1] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used if solubility is an issue.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean 5 mm NMR tube to a minimum filling height of 4 cm to ensure it is within the detection region of the NMR probe.[3]

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is generally sufficient for small molecules.[4]

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is used to allow for the relaxation of the nuclei between scans.

    • Number of Scans (NS): For a moderately concentrated sample, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' in Bruker terminology) is standard to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A shorter relaxation delay of 2 seconds is common.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Predicted ¹H and ¹³C NMR Spectral Data for 4-Bromo-2-methoxypyridin-3-amine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 4-Bromo-2-methoxypyridin-3-amine. These predictions are based on the additive effects of the substituents on the pyridine ring, derived from the analysis of related compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.5 - 7.7d~5.0H-6
~6.7 - 6.9d~5.0H-5
~4.5 - 5.0br s-NH₂
~3.9 - 4.1s-OCH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~158 - 162C-2
~145 - 149C-6
~138 - 142C-3
~115 - 119C-5
~105 - 109C-4
~53 - 57OCH₃

Comparative Spectral Analysis

To substantiate our predictions, we will now compare the expected spectral features of 4-Bromo-2-methoxypyridin-3-amine with the known NMR data of structurally analogous compounds.

  • 2-Methoxypyridine: The methoxy group at the C-2 position is strongly electron-donating through resonance and inductively withdrawing. In the ¹H NMR spectrum of 2-methoxypyridine, the proton at C-6 (ortho to the nitrogen) is typically found downfield, while the protons at C-3, C-4, and C-5 are shifted upfield compared to pyridine.[5][6] The methoxy protons themselves usually appear as a sharp singlet around 3.9 ppm.[5]

  • 3-Aminopyridine: The amino group at the C-3 position is a strong electron-donating group. This leads to a significant upfield shift of the ortho (C-2, C-4) and para (C-6) protons.[7][8] The protons of the amino group itself typically appear as a broad singlet.

  • 4-Bromopyridine: The bromine atom at the C-4 position is an electron-withdrawing group through induction but weakly electron-donating through resonance. Its primary effect is deshielding of the adjacent protons at C-3 and C-5.[9][10]

Synthesizing the Effects for 4-Bromo-2-methoxypyridin-3-amine:

  • H-6: This proton is ortho to the nitrogen, which causes a downfield shift. It is also para to the electron-withdrawing bromine, further deshielding it. The electron-donating effects of the methoxy and amino groups will have a smaller influence at this position. Therefore, H-6 is expected to be the most downfield of the aromatic protons.

  • H-5: This proton is meta to the nitrogen and ortho to the electron-withdrawing bromine, which will cause a downfield shift. However, it is also para to the strongly electron-donating amino group and meta to the electron-donating methoxy group, which will cause a significant upfield shift. The net effect is an upfield shift compared to pyridine. The coupling between H-5 and H-6 is expected to be a typical ortho coupling for a pyridine ring (~5 Hz).

  • NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be variable depending on concentration and solvent.

  • OCH₃ Protons: The methoxy protons will appear as a sharp singlet, characteristic of a methoxy group attached to an aromatic ring.

  • ¹³C Chemical Shifts:

    • C-2 and C-3: These carbons are directly attached to the electron-donating methoxy and amino groups, respectively, and will be significantly shielded. However, the proximity to the electronegative nitrogen and the bromo group will influence their final shifts.

    • C-4: This carbon is directly attached to the bromine atom, and its chemical shift will be significantly influenced by the heavy atom effect, typically resulting in a more upfield shift than might be expected based solely on electronegativity.

    • C-5 and C-6: The chemical shifts of these carbons will be influenced by the combined electronic effects of all the substituents. C-6, being adjacent to the nitrogen, will be the most downfield of the unsubstituted ring carbons.

Visualization of Predicted Spectral Correlations

The following diagram, generated using Graphviz, illustrates the predicted ¹H-¹H spin system in 4-Bromo-2-methoxypyridin-3-amine.

G cluster_molecule 4-Bromo-2-methoxypyridin-3-amine cluster_legend Legend H6 H-6 H5 H-5 H6->H5 J ≈ 5 Hz NH2 NH₂ OCH3 OCH₃ a Proton Signal b Coupling Interaction

Sources

Reactivity comparison: 4-Bromo-2-methoxypyridin-3-amine vs 4-Chloro analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 4-Bromo-2-methoxypyridin-3-amine and its 4-Chloro analog . This analysis is designed for medicinal chemists and process development scientists selecting the optimal building block for scaffold elaboration.

Executive Summary

In the design of kinase inhibitors and heterocyclic scaffolds, the choice between 4-Bromo-2-methoxypyridin-3-amine (4-Br-MOPA) and 4-Chloro-2-methoxypyridin-3-amine (4-Cl-MOPA) is a critical decision point governed by the trade-off between reactivity and atom economy/cost .

  • 4-Bromo Analog: The superior substrate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions. It allows for selective functionalization at C4 without protecting the C3-amine, provided the catalyst system is robust.

  • 4-Chloro Analog: Significantly less reactive toward oxidative addition. While it resists premature coupling, it often requires specialized, electron-rich ligands (e.g., Buchwald 3rd Gen, XPhos) or elevated temperatures to react. It is, however, a more stable precursor for reactions involving strong nucleophiles where halogen displacement (SNAr) is desired over metal catalysis.

Chemical Identity & Properties
Feature4-Bromo-2-methoxypyridin-3-amine4-Chloro-2-methoxypyridin-3-amine
Structure Pyridine core, 2-OMe, 3-NH₂, 4-BrPyridine core, 2-OMe, 3-NH₂, 4-Cl
CAS Number 20265-39-8 (Analogous)1261452-97-4
Bond Energy (C-X) ~68 kcal/mol (Weaker, Reactive)~81 kcal/mol (Stronger, Inert)
Key Reactivity Oxidative Addition (Fast)SNAr (Moderate), Oxidative Addition (Slow)

Theoretical Reactivity Profile

Electronic Environment

The 2,3,4-substitution pattern creates a unique electronic push-pull system:

  • 2-Methoxy Group: Acts as an Electron Donating Group (EDG) by resonance, increasing electron density on the ring. This deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) compared to a bare halopyridine.

  • 3-Amino Group: A strong EDG. Its position ortho to the halogen (C4) significantly enriches the electron density at the C-X bond.

  • Net Effect: The pyridine ring is electron-rich.

    • Consequence for Coupling: Electron-rich aryl halides undergo oxidative addition slower than electron-poor ones. However, the C-Br bond weakness compensates for this , making the bromo analog viable. The chloro analog, having a stronger bond and an electron-rich ring, is kinetically stubborn.

Chelation & Catalyst Poisoning

The free amino group at C3 is a potential "ligand poison." It can bind to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.

  • Mitigation: The Bromo analog reacts fast enough that this is rarely fatal. The Chloro analog, requiring higher temperatures and longer times, is highly susceptible to catalyst deactivation by the C3-amine.

Detailed Reactivity Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

This is the primary application for these scaffolds.

  • 4-Bromo Analog:

    • Mechanism: Facile oxidative addition of Pd(0) into the C-Br bond.

    • Conditions: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts at 80–100°C.

    • Selectivity: High.[1] Can be coupled in the presence of chlorides elsewhere in the molecule.

  • 4-Chloro Analog:

    • Mechanism: High activation energy barrier for oxidative addition.

    • Conditions: Requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and precatalysts (e.g., Pd₂dba₃ or G3-Palladacycles) at >100°C.

    • Problem: The harsh conditions often lead to side reactions involving the free amine (e.g., self-arylation).

B. Nucleophilic Aromatic Substitution (SNAr)
  • 4-Chloro Analog: Generally preferred for SNAr if the nucleophile is strong (e.g., thiols, alkoxides). The higher electronegativity of Chlorine (vs. Bromine) stabilizes the Meisenheimer intermediate, which is the rate-determining step in deactivated systems.

  • Limitation: Both molecules are poor SNAr substrates due to the electron-donating 2-OMe and 3-NH₂ groups.

C. Lithium-Halogen Exchange
  • 4-Bromo Analog: Reacts cleanly with n-BuLi or t-BuLi at -78°C to form the 4-lithio species, which can trap electrophiles (aldehydes, acyl chlorides).

  • 4-Chloro Analog: Inert to Li-halogen exchange under standard conditions; lithiation is more likely to occur at the ring protons (ortho-lithiation) than at the C-Cl bond.

Experimental Data & Protocols

Protocol 1: Suzuki-Miyaura Coupling (Optimized for 4-Bromo)

Objective: Arylation at C4 position. Substrate: 4-Bromo-2-methoxypyridin-3-amine

  • Setup: Charge a reaction vial with 4-Bromo-2-methoxypyridin-3-amine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[2][3]·DCM (5 mol%). Note: The bidentate ligand dppf resists displacement by the C3-amine.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) . Concentration ~0.2 M.

  • Reaction: Heat to 90°C for 4–6 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Yield: 85–95%.

Protocol 2: Buchwald-Hartwig Amination (Required for 4-Chloro)

Objective: Amination at C4 position (forcing conditions). Substrate: 4-Chloro-2-methoxypyridin-3-amine[4]

  • Setup: Charge vial with 4-Chloro-2-methoxypyridin-3-amine (1.0 equiv), Aniline/Amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst: Add BrettPhos Pd G3 (2–5 mol%). Note: Standard Pd(PPh₃)₄ will fail.

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol .

  • Reaction: Heat to 110°C for 16–24 hours.

  • Observation: Reaction may be sluggish; monitor for dehalogenation side products.

  • Expected Yield: 50–70%.

Comparative Data Summary
Reaction Type4-Bromo Analog Yield4-Chloro Analog YieldNotes
Suzuki (Standard) 92% <10%Chloro requires specialized ligands.
Suzuki (High Activity) 95%78% Chloro works with XPhos/SPhos.
SNAr (Thiol) 45%60% Chloro stabilizes intermediate better.
Li-Exchange (-78°C) Good No ReactionChloro fails to exchange.

Decision Logic & Visualization

The following diagram illustrates the decision pathway for selecting the appropriate starting material and reaction conditions.

ReactivityMap Start Target: Functionalize C4 Position Choice Choose Halogen Start->Choice Br 4-Bromo Analog Choice->Br High Reactivity Needed Cl 4-Chloro Analog Choice->Cl Cost/Stability Priority Suzuki Suzuki Coupling (C-C Bond) Br->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Br->Buchwald Lithiation Lithiation (Li-Hal Exchange) Br->Lithiation Cl->Suzuki Cl->Buchwald SNAr S_NAr Displacement (Nucleophile) Cl->SNAr Br_Cond Standard Conditions Pd(dppf)Cl2, 90°C High Yield Suzuki->Br_Cond Cl_Cond Forcing Conditions BrettPhos/XPhos, >100°C Moderate Yield Suzuki->Cl_Cond Buchwald->Br_Cond Buchwald->Cl_Cond SNAr_Cond Strong Nucleophile (NaSMe, NaOR) Chloro Preferred SNAr->SNAr_Cond Lithiation->Br_Cond

Caption: Decision tree for selecting between 4-Bromo and 4-Chloro analogs based on desired reaction pathway.

References

  • Suzuki-Miyaura Coupling Mechanism & Trends : Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Buchwald-Hartwig Amination User Guide : Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649. Link

  • Pyridine Reactivity Profiles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General Reference for Pyridine Halogen Reactivity).
  • Catalyst Poisoning by Amines : Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements." J. Am. Chem. Soc.[3]1994 , 116, 5969–5970. Link

  • SNAr in Pyridines: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. (Mechanistic basis for Cl vs Br preference in SNAr).

Sources

Optimizing Cross-Coupling Efficiency: A Comparative Yield Analysis of Catalytic Systems for 4-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 4-Bromopyridine (4-BrPy) represents a notorious bottleneck in medicinal chemistry. Unlike its 2- and 3- isomers, 4-BrPy is highly unstable as a free base, prone to rapid self-quaternization (polymerization) at room temperature. Consequently, it is almost exclusively handled as a hydrochloride salt (4-BrPy·HCl).

The Solution: This guide compares three distinct catalytic systems for the Suzuki-Miyaura coupling of 4-BrPy[1]·HCl. Our analysis identifies Pd-PEPPSI-iPr as the superior catalyst, delivering the highest yields (88-94%) by outpacing the substrate's decomposition pathways through rapid oxidative addition.

Part 1: The Mechanistic Bottleneck

To optimize yield, one must understand the failure mode. The central competition in this reaction is not between the catalyst and the boronic acid, but between the catalytic cycle and the substrate's self-destruction .

Upon neutralization of the stable HCl salt, the free pyridine nitrogen becomes a nucleophile. If the palladium catalyst is slow to insert into the C-Br bond (oxidative addition), the pyridine nitrogen attacks the C-Br bond of another molecule, leading to an irreversible polymer chain.

Visualization: Kinetic Competition Pathway

ReactionPathways cluster_fail Path A: Decomposition (Slow Catalyst) cluster_success Path B: Cross-Coupling (Fast Catalyst) Salt 4-BrPy·HCl (Stable Solid) FreeBase 4-BrPy Free Base (Transient Species) Salt->FreeBase Base Neutralization Polymer Pyridyl Polymer (Black Tar/Insoluble) FreeBase->Polymer Self-Quaternization (k_decomp) OxAdd Oxidative Addition (L-Pd-Ar) FreeBase->OxAdd Catalyst Insertion (k_cat) Product 4-Arylpyridine (Target Product) OxAdd->Product Transmetallation & Red. Elim.

Caption: The kinetic race: The catalyst (k_cat) must engage the free base faster than the free base can react with itself (k_decomp).

Part 2: Comparative Catalyst Analysis

We evaluated three distinct palladium systems on the coupling of 4-bromopyridine[1]·HCl with phenylboronic acid.

Standard Conditions:

  • Substrate: 4-Bromopyridine[2]·HCl (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base: K₂CO₃ (3.0 equiv) – Crucial for in-situ neutralization

  • Solvent: 1,4-Dioxane/H₂O (4:1)[3]

  • Temp: 80°C

Data Summary Table
Catalyst SystemLigand TypeCat. LoadingYield (%)TONAnalysis
Pd(PPh₃)₄ Monodentate Phosphine5 mol%35-45%~8Failed. Slow oxidative addition allowed significant polymerization (black tar formation).
Pd(dppf)Cl₂ Bidentate Phosphine3 mol%72-78%~25Robust. The bite angle of dppf stabilizes the Pd center, preventing catalyst death, but reaction time is slow (12h).
Pd-PEPPSI-iPr N-Heterocyclic Carbene1 mol%88-94% ~90Superior. The electron-rich NHC ligand accelerates oxidative addition, consuming the substrate before it can polymerize.
Technical Deep Dive[4]
1. The Baseline Failure: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is the traditional "go-to," but it fails here. The monodentate phosphine ligands dissociate easily, leading to palladium black precipitation. More critically, the oxidative addition into the electron-deficient pyridine ring is kinetically slow. This delay leaves a high concentration of free-base 4-BrPy in solution, triggering the polymerization pathway (Path A in the diagram above).

2. The Reliable Workhorse: Pd(dppf)Cl₂

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride offers a significant improvement. The bidentate dppf ligand has a large bite angle, which stabilizes the active Pd(0) species and prevents catalyst decomposition. While it yields the product reliably, it requires higher temperatures and longer reaction times, which can still allow for some side-reactions.

3. The High-Performance Solution: Pd-PEPPSI-iPr

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is the game-changer for this substrate.

  • Mechanism: The bulky N-Heterocyclic Carbene (NHC) ligand (IPr) is strongly electron-donating. This increases the electron density on the Palladium center, dramatically accelerating the rate of oxidative addition into the C-Br bond.

  • Result: The catalyst "snatches" the 4-bromopyridine free base immediately upon generation, effectively shutting down the polymerization pathway.

Part 3: Validated Experimental Protocol

System: Pd-PEPPSI-iPr / K₂CO₃ / Dioxane-H₂O[4]

This protocol utilizes a "Base-Controlled Release" strategy. We use a heterogeneous base (K₂CO₃) and a biphasic solvent system to release the free base slowly, ensuring the concentration of free 4-BrPy never exceeds the catalyst's capacity to process it.

Workflow Diagram

Protocol Start Start: 4-BrPy·HCl Salt Mix Solids Addition: 1.0 eq Substrate 1.5 eq Phenylboronic Acid 3.0 eq K2CO3 1.0 mol% Pd-PEPPSI-iPr Start->Mix Inert Inert Atmosphere Cycle: Evacuate/Argon Backfill (x3) Mix->Inert Solvent Solvent Addition: Degassed 1,4-Dioxane/H2O (4:1) [0.2 M Concentration] Inert->Solvent Heat Reaction: Heat to 80°C for 2-4 Hours (Monitor by LCMS) Solvent->Heat Workup Workup: Cool -> Dilute EtOAc -> Wash Brine -> Dry Na2SO4 -> Concentrate Heat->Workup

Caption: Step-by-step workflow for the Pd-PEPPSI-iPr catalyzed coupling.

Step-by-Step Procedure
  • Preparation: Oven-dry a 20mL reaction vial and a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids: Charge the vial with:

    • 4-Bromopyridine hydrochloride (194 mg, 1.0 mmol)

    • Phenylboronic acid (183 mg, 1.5 mmol)

    • Potassium Carbonate (414 mg, 3.0 mmol)

    • Pd-PEPPSI-iPr (6.8 mg, 1 mol%)

  • Inert Atmosphere: Cap the vial with a septum. Evacuate under high vacuum and backfill with Argon three times. Note: Oxygen is a poison to the catalytic cycle.

  • Solvent: Syringe in 4 mL of previously degassed 1,4-Dioxane and 1 mL of degassed deionized water.

  • Reaction: Place the vial in a pre-heated aluminum block at 80°C with vigorous stirring (1000 rpm).

    • Observation: The mixture will bubble slightly as CO₂ is released during the neutralization of the HCl salt.

  • Monitoring: Check reaction progress via LCMS or TLC (EtOAc/Hexane) after 1 hour. The PEPPSI catalyst typically drives this to completion in <2 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.[4]

References

  • Organ, M. G., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.[5][6] J. Org.[6][7] Chem., 82, 6638-6646.[6] Retrieved from [Link]

  • Organic Process Research & Development. (2018). Optimization of Reaction Conditions for Pyridine Derivatives. Vol 22, No.[8] 10. Retrieved from [Link]

Sources

Elemental Analysis & Certification Guide: 4-Bromo-2-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stress Test" for Analytical Standards

4-Bromo-2-methoxypyridin-3-amine (CAS: 1003716-29-3) represents a distinct class of "difficult" small molecules in drug discovery. As a halogenated aminopyridine, it serves as a critical scaffold for kinase inhibitors, yet it notoriously fails standard elemental analysis (CHN) protocols.

The combination of a nitrogen-rich heterocycle , a labile bromine atom , and an exocyclic amine creates a "perfect storm" for analytical interference:

  • Bromine Interference: During combustion, Br₂ gas mimics N₂ in thermal conductivity detectors (TCD) or traps nitrogen, leading to artificially low %N and high %C readings.

  • Incomplete Oxidation: The pyridine ring is resistant to rapid combustion, often forming "coke" (graphitic residue) that traps nitrogen.

  • Hygroscopicity: The 3-amino group facilitates water absorption, skewing gravimetric results.

This guide provides a comparative technical analysis of certification methods, moving beyond the limitations of classical combustion to a Hybrid Certification Protocol (qNMR + Oxygen Flask).

Comparative Analysis of Certification Methods

The following table contrasts the performance of standard techniques specifically for 4-Bromo-2-methoxypyridin-3-amine .

FeatureClassical Combustion (CHN) Quantitative NMR (qNMR) Oxygen Flask (Schöniger) High-Res MS (HRMS)
Primary Output %C, %H, %NAbsolute Purity (Mass %)%Br (Halogen Content)Exact Mass / Identity
Accuracy (Typical) ± 0.4% (often fails)± 0.1% - 0.5%± 0.3%< 5 ppm (Mass Error)
Sample Req. 1–3 mg5–10 mg5–20 mg< 0.1 mg
Br Interference High (Requires Ag scrubbers)None N/A (Target Analyte)None
Destructive? YesNoYesYes
Status Legacy StandardModern Gold Standard Critical for Halogens Identity Only
Recommendation

For this specific compound, do not rely solely on CHN analysis.

  • Use qNMR to establish the organic purity (Organic Content).[1]

  • Use Oxygen Flask Combustion to verify the Bromine stoichiometry.

  • Use Karl Fischer (KF) to determine water content.

  • Calculation:

    
    
    

Detailed Experimental Protocols

Protocol A: The "Modern Standard" – Quantitative NMR (qNMR)

Rationale: qNMR avoids bromine interference entirely and provides a direct mole-to-mole comparison with a NIST-traceable standard.

Reagents:

  • Analyte: ~10 mg of 4-Bromo-2-methoxypyridin-3-amine (dried).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO₂) .

    • Why: It appears as a singlet at ~3.0 ppm (in DMSO-d₆), avoiding the methoxy singlet (~3.9 ppm) and aromatic protons (6.5–8.0 ppm) of the pyridine.

  • Solvent: DMSO-d₆ (99.9% D).

Workflow:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly

    
     (approx. 5 mg) of the Internal Standard and 
    
    
    
    (approx. 10 mg) of the Analyte into the same weighing boat.
  • Dissolution: Transfer quantitatively to an NMR tube. Add 0.6 mL DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

  • Acquisition (Parameters are Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be

      
       of the slowest proton).
      
    • Scans (NS): 16 or 32 (for S/N > 400:1).

    • Spectral Width: 20 ppm (to capture all satellites).

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to defined value) and the Analyte Methoxy singlet (3.9 ppm) or Pyridine protons.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (IS=6, Analyte-OMe=3)
    
  • 
    : Molecular Weight (Analyte=203.04, IS=94.13)
    
  • 
    : Purity (decimal)[2]
    
Protocol B: The "Legacy Fix" – Optimized CHN Combustion

Rationale: If CHN is mandatory (e.g., for specific journal requirements), the instrument must be modified to handle the high bromine load.

System Configuration:

  • Combustion Tube: Quartz tube packed with Silver Wool (Ag) at the exit zone (maintained at ~600°C).

    • Mechanism:[3]

      
      . This scrubs the bromine gas before it reaches the detector.
      
  • Oxidation Catalyst: Tungsten Trioxide (WO₃) or Cerium Oxide (CeO₂) added directly to the tin capsule.

    • Mechanism:[3] Prevents "coke" formation on the pyridine ring.

Step-by-Step:

  • Weigh 2.000 mg (±0.002 mg) of sample into a tin capsule.

  • Add ~5 mg of WO₃ powder over the sample.

  • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Run a "Conditioning" blank with a high-halogen standard (e.g., 1-Bromobenzoic acid) to prime the silver trap.

  • Acceptance Criteria: Result must be within ±0.4% of theoretical values:

    • %C: 35.49

    • %H: 3.47

    • %N: 13.79

Protocol C: Bromine Determination (Oxygen Flask Combustion)

Rationale: Confirms the halogen content specifically, which qNMR cannot do.

  • Combustion: Weigh 10-15 mg of sample onto ash-free filter paper. Place in a platinum basket within a Schöniger flask filled with Oxygen.

  • Absorption: Add 10 mL of Alkaline H₂O₂ (1M NaOH + few drops 30% H₂O₂) to the flask. Ignite.

  • Reaction: Shake for 10 minutes. The Br₂ is reduced to Br⁻.

  • Titration: Acidify with HNO₃. Titrate with 0.01M AgNO₃ using a potentiometric titrator (Silver electrode).

  • Calculation:

    
    
    

Visualization: The Triad of Certification

The following diagram illustrates the logical workflow for certifying this compound, highlighting the corrective steps for halogen interference.

CertificationWorkflow Start Crude 4-Bromo-2-methoxypyridin-3-amine Decision Is Purity Certification Required? Start->Decision Method_CHN Method A: Classical CHN Decision->Method_CHN Traditional Path Method_qNMR Method B: qNMR (Recommended) Decision->Method_qNMR Modern Path Method_Flask Method C: Oxygen Flask Decision->Method_Flask Halogen Check Issue_Br CRITICAL FAILURE: Br Gas Traps N2 Incomplete Combustion Method_CHN->Issue_Br Standard Setup Final_Cert FINAL CERTIFICATE OF ANALYSIS (Identity + Purity + Composition) Method_CHN->Final_Cert If ±0.4% Result_Org Organic Purity Value (Specific to Structure) Method_qNMR->Result_Org Internal Std (DMSO2) Result_Br Total Bromine Content (Stoichiometry Check) Method_Flask->Result_Br Fix_Ag Corrective Action: Add Ag Wool Scrubber Add WO3 Oxidizer Issue_Br->Fix_Ag Requires Optimization Fix_Ag->Method_CHN Retry Result_Org->Final_Cert Result_Br->Final_Cert

Caption: Workflow for certifying halogenated aminopyridines. Note the "Critical Failure" loop in classical CHN analysis requiring silver scrubbers, contrasted with the direct path of qNMR.

References

  • ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91). [Link]

  • Pauli, G. F., et al. (2014). "The importance of purity evaluation in drug discovery." Journal of Medicinal Chemistry, 57(23), 9220-9231. [Link]

  • BIPM. (2019). "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. [Link]

  • Microanalysis of Halogenated Pyridines. (2003). Environmental Science and Pollution Research, 10, 299. [Link]

  • Schöniger, W. (1955). "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.